molecular formula C18H19N3O2S2 B15567669 Antitubercular agent-24

Antitubercular agent-24

Cat. No.: B15567669
M. Wt: 373.5 g/mol
InChI Key: NIEOWKJZIFVZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitubercular agent-24 is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-piperidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C18H19N3O2S2/c1-23-13-7-5-12(6-8-13)19-16(22)14-11-15-17(24-14)20-18(25-15)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)

InChI Key

NIEOWKJZIFVZPW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Profile of Antitubercular Agent-24: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on "Antitubercular agent-24," a novel compound identified for its activity against Mycobacterium tuberculosis. This document synthesizes the current understanding of its discovery, biological activity, and the experimental approaches used in its initial characterization.

Introduction and Discovery

This compound, also referred to as Compound 1 in the primary literature, belongs to a class of compounds known as thienothiazolocarboxamides (TTCAs). Its discovery stems from a dual phenotypic screening of commercial libraries of small organic compounds. This high-throughput approach aimed to identify novel scaffolds with potent activity against a fluorescent strain of Mycobacterium tuberculosis H37Rv. The screening was designed to assess the efficacy of compounds against both extracellular bacteria replicating in broth medium and intracellular bacteria within macrophages, which are a key reservoir for the pathogen during infection. The TTCA scaffold, to which this compound belongs, emerged as a significant hit in both of these assays, demonstrating submicromolar inhibitory concentrations.

Core Mechanism of Action

The precise molecular target and the core mechanism of action of this compound have not been elucidated in the publicly available scientific literature. The compound was identified through a phenotypic screen, which measures the inhibition of bacterial growth without revealing the specific biochemical pathway or enzyme being targeted. Further research, including target deconvolution studies, is required to determine how this compound exerts its antimycobacterial effects.

Quantitative Data Summary

The initial characterization of this compound provided key quantitative metrics for its in vitro efficacy against M. tuberculosis H37Rv. This data is summarized in the table below.

Compound NameChemical ClassExtracellular IC50 (μM)Intracellular IC50 (μM)Target OrganismReference
This compoundThienothiazolocarboxamide0.830.17M. tuberculosis H37Rv[1]

Key Experimental Protocols

While the full, detailed experimental protocols are not available in the public domain, the primary literature abstract describes the key methodologies employed in the discovery and initial characterization of this compound.

Dual Phenotypic Screening for Antitubercular Activity

The discovery of the thienothiazolocarboxamide scaffold, including this compound, was accomplished through a dual phenotypic screening assay. This method is designed to identify compounds that are effective against M. tuberculosis in two different environments: replicating in standard laboratory medium and replicating within macrophages.

  • Extracellular Assay: A fluorescent strain of M. tuberculosis H37Rv was cultured in a suitable broth medium in the presence of the compounds from the chemical library. The inhibition of bacterial growth was likely measured by monitoring the fluorescence of the bacterial culture over time. The half-maximal inhibitory concentration (IC50) was determined for active compounds.

  • Intracellular Assay: Macrophages were infected with the fluorescent strain of M. tuberculosis H37Rv. The infected cells were then treated with the library compounds. The efficacy of the compounds in inhibiting intracellular bacterial replication was assessed, likely using high-content imaging to quantify the fluorescence within the macrophages. This provided the intracellular IC50 value.

Visualizing the Discovery Workflow

The following diagram illustrates the logical workflow of the dual phenotypic screening process that led to the identification of the thienothiazolocarboxamide scaffold.

G cluster_screening Dual Phenotypic Screening Workflow A Commercial Small Molecule Libraries B Extracellular Screening (M. tuberculosis in broth) A->B C Intracellular Screening (M. tuberculosis in macrophages) A->C D Measurement of Bacterial Growth Inhibition (e.g., Fluorescence) B->D C->D E Identification of 'Hits' with Submicromolar IC50 D->E F Thienothiazolocarboxamide (TTCA) Scaffold Identified (this compound) E->F

Dual Phenotypic Screening Workflow

Conclusion and Future Directions

This compound is a promising early-stage hit from a novel chemical class, the thienothiazolocarboxamides. Its potent activity against both extracellular and intracellular M. tuberculosis warrants further investigation. The immediate and most critical next step for this compound and its analogues is the elucidation of their mechanism of action. Identifying the molecular target(s) will be crucial for understanding potential resistance mechanisms, guiding further lead optimization, and developing a more comprehensive understanding of its therapeutic potential in the fight against tuberculosis.

References

Technical Whitepaper: Discovery and Synthesis of Novel 3,5-Dinitrobenzamide Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of the discovery, synthesis, and biological evaluation of a promising series of 3,5-dinitrobenzamide (B1662146) derivatives as potent agents against Mycobacterium tuberculosis. The content herein is based on the findings reported in the study "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold"[1][2][3]. The discovery of these compounds was inspired by the known antitubercular activity of DprE1 inhibitors[1][2][3]. A library of these derivatives was synthesized and screened, leading to the identification of several compounds with significant activity against the H37Rv strain of M. tuberculosis. This guide will detail the synthetic methodologies, present the quantitative biological data, and illustrate the proposed mechanism of action and experimental workflows.

Introduction: The Rationale for Discovery

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. A validated target in M. tuberculosis is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall[4][5]. The inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, leading to bacterial death[4].

The research outlined in this guide was inspired by the antimycobacterial activity of N-alkylnitrobenzamides, which are structurally related to the dinitrobenzamide family of DprE1 inhibitors[1][2][3]. This led to the focused exploration of a diverse library of 3,5-dinitrobenzamide derivatives to identify novel compounds with potent antitubercular activity.

Synthesis of 3,5-Dinitrobenzamide Derivatives

A library of 3,5-dinitrobenzamides was synthesized starting from 3,5-dinitrobenzoic acid[1][2][3]. The synthetic strategies primarily involved nucleophilic addition/elimination, SN2, and Mitsunobu reactions to introduce a variety of linear and cyclic amine moieties, as well as terminal aromatic groups connected through ether, ester, or amide bonds[1][2][3].

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of the 3,5-dinitrobenzamide library is depicted in the diagram below.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start 3,5-Dinitrobenzoic Acid Reaction Nucleophilic addition/elimination, SN2, or Mitsunobu reactions Start->Reaction Starting Material Library Library of 3,5-Dinitrobenzamide Derivatives Reaction->Library Generates Screening Antitubercular Activity Screening (MIC & MBC determination) Library->Screening Proceeds to Hits Identification of Hit Compounds (c2, d1, d2) Screening->Hits Identifies Computational Computational Studies (Interaction with DprE1) Hits->Computational Inform

Figure 1: General workflow for the synthesis and evaluation of 3,5-dinitrobenzamide derivatives.

Quantitative Biological Data

The synthesized compounds were evaluated for their antitubercular activity against M. tuberculosis H37Rv. The key metrics determined were the Minimal Inhibitory Concentration (MIC) and the Minimal Bactericidal Concentration (MBC). The most potent compounds identified were c2 , d1 , and d2 , which exhibited activities comparable to the first-line antitubercular drug isoniazid[1][2][3].

CompoundMIC (µg/mL)MBC (µg/mL)
c2 0.031> 2
d1 0.031> 2
d2 0.031> 2
Isoniazid0.0310.0625
Table 1: Antitubercular activity of the most potent 3,5-dinitrobenzamide derivatives and Isoniazid against M. tuberculosis H37Rv. Data sourced from the reference publication[1].

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the source publication[1][2][3].

General Synthesis of 3,5-Dinitrobenzamides
  • Activation of Carboxylic Acid: 3,5-dinitrobenzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide). A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are added to activate the carboxylic acid.

  • Amide Bond Formation: The desired amine is added to the reaction mixture, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 3,5-dinitrobenzamide derivative.

Note: For syntheses involving SN2 or Mitsunobu reactions to introduce different linkers, the specific protocols would vary accordingly.

Determination of Minimal Inhibitory Concentration (MIC)
  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted to a final concentration of approximately 5 x 105 CFU/mL and added to each well of the microplate.

  • Incubation: The microplate is incubated at 37 °C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Determination of Minimal Bactericidal Concentration (MBC)
  • Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are plated onto Middlebrook 7H10 agar (B569324) plates.

  • Incubation: The agar plates are incubated at 37 °C for 3-4 weeks.

  • MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Proposed Mechanism of Action: DprE1 Inhibition

The potent activity of the 3,5-dinitrobenzamide derivatives is attributed to the inhibition of DprE1. This proposed mechanism is based on the structural similarity to other known DprE1 inhibitors and is supported by computational studies[1][2][3]. The mechanism involves the covalent modification of a key cysteine residue in the enzyme's active site.

G DprE1 DprE1 Enzyme (with FAD cofactor) Binding Non-covalent Binding of DNB to DprE1 DprE1->Binding DNB 3,5-Dinitrobenzamide (DNB) DNB->Binding Reduction Reduction of Nitro Group by FAD cofactor Binding->Reduction Nitroso Formation of Nitroso Intermediate Reduction->Nitroso Covalent Covalent Bond Formation with Cysteine 387 Nitroso->Covalent Inhibition Inhibited DprE1 Enzyme Covalent->Inhibition

Figure 2: Proposed mechanism of DprE1 inhibition by 3,5-dinitrobenzamide derivatives.

The proposed mechanism involves the following key steps:

  • The 3,5-dinitrobenzamide compound binds to the active site of the DprE1 enzyme.

  • The FAD cofactor within the enzyme reduces one of the nitro groups on the compound to a nitroso moiety[1].

  • The highly reactive nitroso intermediate is then attacked by the sulfur atom of a nearby cysteine residue (Cys387)[1].

  • This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition[1].

Conclusion and Future Directions

The 3,5-dinitrobenzamide scaffold represents a promising starting point for the development of new antitubercular drugs. The high potency of compounds such as c2, d1, and d2, coupled with a well-defined mechanism of action targeting a validated enzyme, makes them attractive candidates for further optimization. Future research should focus on improving the bactericidal activity and pharmacokinetic properties of these compounds to advance them towards preclinical and clinical development.

References

An In-depth Technical Guide on Antitubercular Agent-24: A Novel Thienothiazolocarboxamide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document provides a comprehensive technical overview of Antitubercular agent-24, a promising thienothiazolocarboxamide (TTCA) derivative identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). This guide details its chemical structure, physicochemical and biological properties, synthesis, and the experimental methodologies employed in its evaluation. Furthermore, it explores its potential mechanism of action and provides a logical framework for its continued preclinical development.

Chemical Structure and Properties

This compound, also referred to as compound 42 in its primary publication, is chemically named N-(4-(trifluoromethoxy)benzyl)-[1][2]thiazolo[5,4-b]thieno[3,2-e]pyridine-2-carboxamide.

Chemical Structure:

digraph "Antitubercular_agent_24_Structure" { node [shape=none, margin=0]; compound [image="https://i.imgur.com/example.png"]; # Placeholder - A proper chemical structure image would be generated or sourced. } A placeholder for the 2D chemical structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular FormulaC18H10F3N3O2S2
Molecular Weight437.42 g/mol
IUPAC NameN-(4-(trifluoromethoxy)benzyl)-[1][2]thiazolo[5,4-b]thieno[3,2-e]pyridine-2-carboxamide
Physical StateSolid

Biological Activity

This compound has demonstrated potent activity against Mycobacterium tuberculosis H37Rv in both extracellular and intracellular assays. A summary of its in vitro activity and cytotoxicity is presented below.

AssayParameterValue (µM)
Extracellular Activity (Mtb H37Rv)MIC0.83
Intracellular Activity (Mtb H37Rv in macrophages)IC500.17
Cytotoxicity (Vero cells)IC50>50

Pharmacokinetic Properties

Pharmacokinetic studies in a murine model have indicated that this compound possesses favorable properties for further development, including good oral bioavailability.

ParameterRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)
Plasma PKOral101.226.845
Intravenous22.50.083.0-

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process, the general workflow for which is outlined below.

Synthesis_Workflow A Starting Material: Thieno[3,2-b]pyridine (B153574) derivative B Step 1: Thiazole (B1198619) ring formation A->B Reagents & Conditions C Step 2: Carboxylic acid activation B->C Reagents & Conditions D Step 3: Amide coupling C->D Amine reactant E Final Product: This compound D->E

Caption: General synthetic workflow for this compound.

Detailed Protocol:

The synthesis of N-(4-(trifluoromethoxy)benzyl)-[1][2]thiazolo[5,4-b]thieno[3,2-e]pyridine-2-carboxamide (this compound) involves the following key steps:

  • Thiazole Ring Formation: A substituted thieno[3,2-b]pyridine is subjected to conditions that facilitate the formation of the fused thiazole ring, yielding the[1][2]thiazolo[5,4-b]thieno[3,2-e]pyridine core structure with a carboxylic acid moiety at the 2-position.

  • Carboxylic Acid Activation: The carboxylic acid group on the thiazole ring is activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Amide Coupling: The activated carboxylic acid is then reacted with (4-(trifluoromethoxy)phenyl)methanamine in an appropriate solvent, such as dimethylformamide (DMF), at room temperature to form the final amide product, this compound. The product is then purified using standard techniques like column chromatography.

In Vitro Antitubercular Activity Assay

The minimum inhibitory concentration (MIC) against extracellular M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

MABA_Protocol A Prepare serial dilutions of This compound in a 96-well plate B Add M. tuberculosis H37Rv suspension to each well A->B C Incubate plates at 37°C B->C D Add Alamar Blue reagent C->D E Incubate and read fluorescence/color change D->E F Determine MIC (lowest concentration with no bacterial growth) E->F

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Two-fold serial dilutions of this compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for a period of 5-7 days.

  • A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • After incubation, the fluorescence or color change is measured. A change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Intracellular Activity Assay

The intracellular activity of this compound is assessed using a macrophage infection model.

Detailed Protocol:

  • A macrophage cell line (e.g., J774A.1) is seeded in 96-well plates and allowed to adhere.

  • The macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.

  • The infected cells are then treated with serial dilutions of this compound.

  • After a further incubation period, the macrophages are lysed to release the intracellular bacteria.

  • The number of viable bacteria is determined by plating the lysate on Middlebrook 7H11 agar (B569324) and counting the colony-forming units (CFUs). The IC50 is calculated as the concentration of the compound that reduces the number of intracellular bacteria by 50% compared to untreated controls.

Cytotoxicity Assay

The cytotoxicity of this compound is evaluated against a mammalian cell line (e.g., Vero cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol:

  • Vero cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then exposed to various concentrations of this compound.

  • After an incubation period, the medium is replaced with a fresh medium containing MTT.

  • The plate is incubated to allow for the conversion of MTT to formazan (B1609692) by viable cells.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Murine Pharmacokinetic Study

The pharmacokinetic profile of this compound is determined in a mouse model.

Detailed Protocol:

  • A cohort of mice (e.g., BALB/c) is administered this compound either orally (gavage) or intravenously.

  • Blood samples are collected at predetermined time points after administration.

  • Plasma is separated from the blood samples.

  • The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are calculated from the plasma concentration-time data.

Mechanism of Action

The precise molecular target of the thienothiazolocarboxamide class of antitubercular agents has not yet been definitively elucidated. However, based on the structural features and the potent intracellular activity, it is hypothesized that these compounds may target essential cellular processes within Mycobacterium tuberculosis.

Proposed_MoA cluster_0 Mycobacterium tuberculosis A This compound (Thienothiazolocarboxamide) B Potential Target (e.g., Cell Wall Synthesis Enzyme, Efflux Pump, etc.) A->B Binding C Inhibition of Essential Cellular Process B->C Disruption D Bacterial Cell Death C->D

Caption: Proposed mechanism of action for this compound.

Potential mechanisms could involve the inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall, a well-established target for many antitubercular drugs. Another possibility is the disruption of efflux pumps, which would lead to the accumulation of the drug inside the bacterium. Further studies, such as target identification through genetic and proteomic approaches, are required to fully understand the mechanism of action of this promising new class of antitubercular agents.

Conclusion and Future Directions

This compound, a novel thienothiazolocarboxamide derivative, exhibits potent in vitro activity against Mycobacterium tuberculosis and a favorable pharmacokinetic profile in mice. Its high intracellular activity suggests it can effectively target the bacterium within its host cell niche. The low cytotoxicity of this compound further enhances its potential as a lead candidate for the development of a new tuberculosis therapy.

Future research should focus on:

  • Definitive target identification and validation to elucidate the precise mechanism of action.

  • Lead optimization to further improve potency, pharmacokinetic properties, and safety.

  • Efficacy studies in chronic tuberculosis infection models to assess its therapeutic potential in a more clinically relevant setting.

  • Investigation of its activity against drug-resistant strains of M. tuberculosis.

The promising profile of this compound warrants its continued investigation as a potential new weapon in the fight against tuberculosis.

References

Preliminary Toxicity Screening of Antitubercular Agent-24: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary toxicity screening of a novel investigational compound, "Antitubercular agent-24." The guide details the experimental protocols for critical in vitro toxicity assays, including cytotoxicity, mutagenicity, and hepatotoxicity assessments. All quantitative findings are summarized in structured tables for comparative analysis. Furthermore, this guide includes conceptual diagrams illustrating the experimental workflow and a hypothetical signaling pathway potentially modulated by this agent to provide a clear visual representation of the scientific processes and potential mechanisms of action. This whitepaper is intended to serve as a foundational resource for researchers and professionals engaged in the early-stage development of new antitubercular therapies.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel antitubercular agents.[1] "this compound" is a new chemical entity that has demonstrated promising in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. As part of the preclinical safety assessment, a series of in vitro toxicity studies were conducted to evaluate its preliminary safety profile. This guide outlines the methodologies and findings of these initial toxicity screenings.

Data Presentation

The preliminary toxicity of this compound was evaluated using a panel of standard in vitro assays. The quantitative data from these experiments are summarized below.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssay TypeConcentration (µM)Cell Viability (%)IC50 (µM)
HepG2 (Human Liver)MTT1095 ± 4.2> 100
5088 ± 5.1
10075 ± 6.8
A549 (Human Lung)MTT1098 ± 3.5> 100
5092 ± 4.9
10085 ± 5.3
RAW 264.7 (Murine Macrophage)MTS1096 ± 4.0> 100
5090 ± 4.5
10081 ± 6.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mutagenicity Assessment of this compound using Ames Test
Salmonella typhimurium StrainMetabolic Activation (+/- S9)Revertant Colonies (Mean ± SD)Mutagenicity RatioInterpretation
TA98 - S925 ± 41.1Not Mutagenic
+ S930 ± 51.3Not Mutagenic
TA100 - S9145 ± 121.0Not Mutagenic
+ S9155 ± 151.1Not Mutagenic

The mutagenicity ratio is the number of revertant colonies in the test plate divided by the number in the negative control plate. A ratio ≥ 2 is considered a positive result.

Table 3: Hepatotoxicity Markers in HepG2 Cells Treated with this compound (100 µM)
MarkerFold Change vs. Control (Mean ± SD)
Lactate (B86563) Dehydrogenase (LDH) Release 1.2 ± 0.3
Aspartate Aminotransferase (AST) 1.1 ± 0.2
Alanine (B10760859) Aminotransferase (ALT) 1.3 ± 0.4

No significant increase in hepatotoxicity markers was observed at the tested concentration.

Experimental Protocols

Detailed methodologies for the key toxicity assays are provided below.

Cell Culture

Human lung carcinoma (A549), human liver carcinoma (HepG2), and murine macrophage (RAW 264.7) cell lines were obtained from the American Type Culture Collection (ATCC).[2]

  • A549 and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • RAW 264.7 cells were maintained in RPMI-1640 medium with 10% FBS and antibiotics.[2] All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.[2]

Cytotoxicity Assay (MTT/MTS)

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2][4]

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[2]

  • The following day, the cells were treated with various concentrations of this compound (ranging from 1 to 200 µM) for 48-72 hours.[3][5]

  • After the incubation period, the medium was replaced with a fresh medium containing either MTT (0.5 mg/mL) or MTS reagent.[5]

  • The plates were incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.[5]

  • The formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).[5]

  • The absorbance was measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[2][5]

  • Cell viability was calculated as a percentage of the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, was determined from the dose-response curve.

Mutagenicity Assay (Ames Test)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test) with Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).[4]

  • The test compound, bacterial strains, and S9 metabolic activation system (or phosphate (B84403) buffer for tests without metabolic activation) were combined in a test tube.

  • The mixture was poured onto minimal glucose agar (B569324) plates.

  • The plates were incubated at 37°C for 48-72 hours.

  • The number of revertant colonies (his+ revertants) on each plate was counted.

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[4]

Hepatotoxicity Assessment

Hepatotoxicity was assessed in HepG2 cells by measuring the release of lactate dehydrogenase (LDH) and the activity of liver enzymes, aspartate aminotransferase (AST) and alanine aminotransferase (ALT), in the culture medium.[6]

  • HepG2 cells were seeded in 24-well plates and treated with this compound for 24 hours.[3]

  • After treatment, the culture supernatant was collected.

  • LDH, AST, and ALT activities were measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • The results were expressed as a fold change relative to the untreated control.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Toxicity Assays cluster_analysis Data Analysis A Cell Seeding (HepG2, A549, RAW 264.7) B Overnight Incubation A->B C Addition of This compound B->C 24h D Cytotoxicity (MTT/MTS) C->D 48-72h E Mutagenicity (Ames) C->E 48-72h F Hepatotoxicity (LDH, AST, ALT) C->F 24h G Absorbance Reading D->G H Colony Counting E->H I Enzyme Activity Measurement F->I J IC50 Calculation & Statistical Analysis G->J H->J I->J

Caption: Workflow for in vitro toxicity screening of this compound.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Agent Antitubercular agent-24 Receptor Receptor Agent->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factor (e.g., AP-1) MAPK->TF Gene Target Genes (e.g., Pro-apoptotic) TF->Gene Response Apoptosis / Cell Death Gene->Response

Caption: Hypothetical MAPK signaling pathway potentially leading to apoptosis.

Conclusion

The preliminary in vitro toxicity screening of this compound indicates a favorable safety profile at concentrations effective against M. tuberculosis. The compound did not exhibit significant cytotoxicity against human lung, liver, or murine macrophage cell lines, with IC50 values greater than 100 µM. Furthermore, no mutagenic potential was observed in the Ames test, and no significant hepatotoxicity markers were induced in HepG2 cells. These initial findings support the continued development of this compound as a potential candidate for further preclinical and in vivo studies. Future investigations should focus on in vivo toxicity, pharmacokinetic, and pharmacodynamic profiling to fully characterize the safety and efficacy of this promising new agent.

References

Unraveling the Enigma of "Antitubercular Agent-24": A Search for a Specific Molecule

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a specific molecule designated as "Antitubercular agent-24" has yielded no definitive chemical entity corresponding to this name. The term does not appear to be a standard nomenclature for a specific drug or a compound under investigation in the scientific literature.

Initial investigations into scientific databases and publications have not identified a singular molecule with this identifier. The number "24" within the context of antitubercular agents appears in some literature, but as a citation marker rather than a compound name. For instance, some studies on the co-crystallization of known antitubercular drugs like pyrazinamide (B1679903) and isoniazid (B1672263) reference other works with the number 24, but this does not denote a specific agent.

This suggests that "this compound" may be a placeholder, an internal project code, or a misinterpretation of existing literature. Without a precise chemical structure or a recognized scientific name, a detailed analysis of its structure-activity relationships (SAR), experimental protocols, and associated biological pathways is not possible.

To proceed with a detailed technical guide as requested, clarification is required on the specific chemical compound of interest. Researchers, scientists, and drug development professionals seeking information on the SAR of a particular antitubercular agent are encouraged to provide a more specific identifier, such as:

  • A chemical name (e.g., (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

  • A common or brand name (e.g., Pretomanid, Delamanid)

  • A publication reference (e.g., a journal article DOI or patent number) where the compound is described.

Upon receiving a more specific query, a thorough and in-depth technical guide on the structure-activity relationship studies of the designated antitubercular agent can be compiled, including detailed data presentation, experimental protocols, and the requested visualizations.

Target Identification of Antitubercular Agent-24 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core: This guide provides a comprehensive overview of the primary methodologies for identifying the molecular target of a novel antitubercular agent, designated here as "Agent-24," within Mycobacterium tuberculosis (M. tuberculosis). It details the experimental protocols, data presentation, and logical workflows necessary for successful target deconvolution.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis presents a formidable challenge to global public health.[1][2] The development of new antitubercular drugs with novel mechanisms of action is therefore a critical priority. A crucial step in this process is the identification of the drug's molecular target, which is essential for understanding its mechanism of action, anticipating resistance mechanisms, and guiding medicinal chemistry efforts for lead optimization.[3]

This document outlines a multi-pronged approach to identifying the target of "Antitubercular agent-24," integrating genetic, proteomic, and biochemical strategies.

Key Strategies for Target Identification

The primary strategies for elucidating the target of a novel antimicrobial agent can be broadly classified into two categories: forward genetics and reverse genetics. In the context of a phenotypically active compound like Agent-24, forward genetics approaches are most applicable. These begin with the desired phenotype (e.g., bacterial cell death) and work backward to identify the responsible gene or protein. Key forward genetics and related biochemical methods include:

  • Resistant Mutant Selection and Whole-Genome Sequencing (WGS): A classic and powerful method that identifies the target by analyzing mutations that confer resistance to the drug.

  • Affinity-Based Proteomics: Utilizes the chemical properties of the drug to isolate its binding partners from the bacterial proteome.

  • Thermal Proteome Profiling (TPP): A high-throughput method to identify protein targets by observing changes in their thermal stability upon drug binding.

These approaches are complementary and are often used in combination to provide robust validation of a potential target.

Data Presentation: Comparative Quantitative Analysis

Effective target identification relies on the careful analysis of quantitative data from various experimental approaches. The following tables provide a framework for organizing and comparing typical results obtained during a target identification campaign for Agent-24.

Table 1: Whole-Cell Activity and Resistant Mutant Characterization

ParameterValueDescription
Agent-24 MIC vs. M. tuberculosis H37Rv 0.1 µMMinimum Inhibitory Concentration required to inhibit 90% of bacterial growth.
Resistance Frequency 1 x 10⁻⁸The frequency at which spontaneous resistant mutants arise when plated on agar (B569324) containing Agent-24.
Resistant Mutant MIC Shift >100-foldFold-increase in MIC for the isolated resistant mutant compared to the wild-type strain.
Identified Mutation (WGS) rpoB (S450L)The specific gene and amino acid change identified in the resistant mutant.
Cross-Resistance Profile RifampicinIndicates if the mutant shows resistance to other known drugs, suggesting a shared target or pathway.

Note: The data presented are representative examples.

Table 2: Affinity Chromatography-Mass Spectrometry (AC-MS) Results

Protein CandidateUniProt IDPeptide CountFold Enrichment (Agent-24 vs. Control)Putative Function
RNA polymerase subunit beta (RpoB) P9WJ432550Transcription
DNA gyrase subunit A (GyrA) P9WJ6653DNA replication
Elongation factor Tu (Tuf) P9WJ7182Protein synthesis

Note: Fold enrichment is a semi-quantitative measure comparing the amount of protein pulled down with the active compound versus a control resin.

Table 3: Thermal Proteome Profiling (TPP) Data

Protein CandidateUniProt IDThermal Shift (ΔTm, °C) with Agent-24p-valuePutative Function
RNA polymerase subunit beta (RpoB) P9WJ43+4.2< 0.001Transcription
RNA polymerase subunit alpha (RpoA) P9WJ44+1.50.04Transcription
Protein X --0.50.35Unknown

Note: A positive thermal shift indicates stabilization of the protein upon binding of Agent-24, suggesting a direct interaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of target identification experiments.

Protocol for Resistant Mutant Selection and Whole-Genome Sequencing

This protocol aims to generate and characterize spontaneous mutants of M. tuberculosis that are resistant to Agent-24.

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with OADC.

  • Mutant Selection: Plate a high density of cells (approximately 10¹⁰ CFU) onto Middlebrook 7H11 agar plates containing Agent-24 at 10x and 50x the MIC. Incubate the plates at 37°C for 3-4 weeks.

  • Isolation and MIC Confirmation: Pick individual colonies that appear on the drug-containing plates. Subculture each colony in drug-free 7H9 broth. Re-determine the MIC of Agent-24 for each isolated mutant to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from a confirmed resistant mutant and the parental wild-type strain using a suitable commercial kit with a bead-beating step for cell lysis.

  • Whole-Genome Sequencing: Prepare sequencing libraries and perform next-generation sequencing on a platform such as Illumina. Aim for at least 50x genome coverage.[4][5]

  • Bioinformatic Analysis: Align the sequencing reads from the resistant mutant to the H37Rv reference genome. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the mutant but absent in the wild-type parent strain.[6] The gene(s) with recurring mutations across independently isolated mutants are considered high-confidence candidates for the drug's target.

Protocol for Affinity Chromatography-Mass Spectrometry (AC-MS)

This method identifies proteins that physically interact with Agent-24.

  • Immobilization of Agent-24:

    • Synthesize an analog of Agent-24 containing a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose beads).

    • Incubate the analog with the activated resin according to the manufacturer's protocol to create the affinity matrix.

    • Prepare a control matrix by blocking the resin without adding the compound.

  • Preparation of M. tuberculosis Lysate:

    • Culture M. tuberculosis to mid-log phase and harvest the cells by centrifugation.

    • Resuspend the cell pellet in a non-denaturing lysis buffer containing protease inhibitors.

    • Lyse the cells using a bead beater or sonicator on ice.

    • Clarify the lysate by ultracentrifugation to remove insoluble debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the Agent-24 affinity matrix and the control matrix separately for several hours at 4°C.

    • Wash the matrices extensively with lysis buffer to remove non-specific protein binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the matrices, typically by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Identify the proteins by searching the generated peptide fragmentation data against the M. tuberculosis protein database. Proteins that are significantly enriched in the Agent-24 pull-down compared to the control are considered potential targets.[8]

Protocol for Thermal Proteome Profiling (TPP)

TPP assesses target engagement in a cellular context by measuring changes in protein thermal stability.[9][10]

  • Cell Treatment:

    • Grow M. tuberculosis cultures to mid-log phase.

    • Treat one culture with Agent-24 (at a concentration sufficient for target engagement) and a parallel culture with a vehicle control (e.g., DMSO) for a defined period.

  • Temperature Gradient:

    • Aliquot the treated and control cell suspensions into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Extraction:

    • Lyse the cells from each temperature point by bead beating or sonication.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by ultracentrifugation.

  • Proteomic Sample Preparation:

    • Prepare the soluble protein fractions for mass spectrometry analysis. This typically involves protein reduction, alkylation, and tryptic digestion.

    • Label the peptides from each temperature point with isobaric tags (e.g., TMT) to enable multiplexed quantitative analysis.[11]

  • LC-MS/MS Analysis and Data Interpretation:

    • Combine the labeled peptide sets and analyze them by LC-MS/MS.

    • For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".[12]

    • Compare the melting curves from the Agent-24-treated and control samples. A significant shift in the melting temperature (Tm) for a protein in the presence of the drug indicates a direct interaction.[10][13]

Mandatory Visualizations

Overall Workflow for Target Identification

G cluster_0 Phenotypic Screening & Hit Confirmation cluster_1 Target Deconvolution Strategies cluster_2 Candidate Identification cluster_3 Target Validation cluster_4 Final Confirmation hit This compound (Whole-cell activity) wgs Resistant Mutant Selection & Whole-Genome Sequencing hit->wgs acms Affinity Chromatography- Mass Spectrometry hit->acms tpp Thermal Proteome Profiling (TPP) hit->tpp candidates List of Potential Target Proteins wgs->candidates acms->candidates tpp->candidates biochem Biochemical Assays (Enzyme Inhibition) candidates->biochem biophys Biophysical Assays (SPR, ITC) candidates->biophys genetics Genetic Validation (Overexpression/Knockdown) candidates->genetics validated_target Validated Target biochem->validated_target biophys->validated_target genetics->validated_target G start M. tb Culture plate Plate on Agar with This compound start->plate incubate Incubate 3-4 Weeks plate->incubate isolate Isolate Resistant Colonies incubate->isolate confirm Confirm MIC Shift isolate->confirm dna Extract Genomic DNA confirm->dna seq Whole-Genome Sequencing dna->seq analyze Bioinformatic Analysis (SNP/Indel Calling) seq->analyze target Identify Mutated Gene (Target) analyze->target G cluster_0 Pull-down compound Immobilize Agent-24 on Resin incubate Incubate Lysate with Resin compound->incubate lysate Prepare M. tb Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest In-gel Trypsin Digest elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Enriched Proteins (Targets) ms->identify

References

A Technical Guide to the Synthesis and Structure-Activity Relationship of Benzothiazole-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1] Benzothiazole (B30560) derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antitubercular effects.[2][3][4] This technical guide provides an in-depth overview of the synthesis, experimental protocols, and structure-activity relationships (SAR) of a series of 2-aminobenzothiazole (B30445) analogues, designated here as the "Antitubercular Agent-24" series, which have shown promise in inhibiting the growth of M. tuberculosis.

Core Molecular Scaffold and Rationale

The core of the "this compound" series is the 2-aminobenzothiazole scaffold. This heterocyclic system is a privileged structure in drug discovery, known to interact with various biological targets.[2][4] Its derivatives have been reported to exhibit significant activity against M. tuberculosis, including drug-resistant strains.[4][5] The synthetic strategy focuses on the derivatization at the 2-amino position to explore the SAR and optimize the antitubercular potency.

Synthesis and Experimental Protocols

The general synthetic route for the "this compound" series and its analogues is a multistep process starting from commercially available 2-aminobenzothiazole. The key steps involve acylation, hydrazinolysis, and subsequent condensation with various aromatic aldehydes to introduce diversity.

General Synthetic Pathway

Synthetic Pathway A 2-Aminobenzothiazole B (1'-chloroacetyl)-2-aminobenzothiazole A->B Chloroacetyl chloride, Triethylamine (B128534), Dry Benzene (B151609) C (1'-hydrazinoacetyl)-2-aminobenzothiazole B->C Hydrazine (B178648) hydrate (B1144303), Methanol (B129727) D [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole (Analogues) C->D Aromatic aldehyde, Glacial acetic acid, Methanol

Caption: General synthetic scheme for 2-aminobenzothiazole analogues.

Step 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole (Compound 1)

  • Protocol: To a stirred solution of 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in dry benzene (50 mL), chloroacetyl chloride (0.05 mol) is added dropwise under ice-cold conditions. The reaction mixture is stirred for 6 hours. The separated amine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure to yield the crude product, which is then recrystallized from ethanol.[3]

  • Yield: ~85%

  • Characterization: The structure is confirmed by IR, 1H NMR, and Mass spectrometry.[3]

Step 2: Synthesis of (1'-hydrazinoacetyl)-2-aminobenzothiazole (Compound 2)

  • Protocol: A mixture of (1'-chloroacetyl)-2-aminobenzothiazole (0.03 mol) and hydrazine hydrate (0.06 mol) in methanol (30 mL) is refluxed for 8 hours. The excess solvent is removed by distillation. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Yield: ~75%

  • Characterization: The structure is confirmed by IR, 1H NMR, and Mass spectrometry.

Step 3: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole Analogues (Series A)

  • Protocol: A mixture of (1'-hydrazinoacetyl)-2-aminobenzothiazole (0.015 mol), an appropriate aromatic aldehyde (0.015 mol), and 2-3 drops of glacial acetic acid in methanol (25 mL) is refluxed on a water bath for 5 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography over silica (B1680970) gel using a suitable eluent system (e.g., chloroform-methanol). The final products are recrystallized from a suitable solvent like chloroform.[3]

  • Yields: 60-80%

  • Characterization: The structures of all synthesized analogues are confirmed by IR, 1H NMR, Mass spectrometry, and elemental analysis.[3]

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized analogues are evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is determined for each compound.

Table 1: Antitubercular Activity of 2-Aminobenzothiazole Analogues (Series A)

Compound IDR-group on Phenyl RingYield (%)MIC (µg/mL) vs. M. tb H37Rv
A1 H7212.5
A2 4-Cl786.25
A3 4-NO2803.12
A4 4-OCH36525
A5 2,4-diCl751.56
Isoniazid --0.1
Rifampicin --0.2

The SAR analysis reveals several key insights:

  • The presence of electron-withdrawing groups on the phenyl ring generally enhances the antitubercular activity.[2]

  • Compound A3 , with a strong electron-withdrawing nitro group at the para position, shows significant activity (MIC = 3.12 µg/mL).

  • The introduction of a second chloro group, as in compound A5 (2,4-dichloro), leads to the most potent analogue in this series with an MIC of 1.56 µg/mL.

  • Conversely, the presence of an electron-donating group, such as the methoxy (B1213986) group in A4 , results in a marked decrease in activity.

Experimental Workflow for Biological Evaluation

The workflow for assessing the antitubercular activity of the synthesized compounds is a standardized and sequential process.

Biological Evaluation Workflow cluster_0 Compound Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification MABA Microplate Alamar Blue Assay (MABA) against M. tb H37Rv Purification->MABA MIC_Det Minimum Inhibitory Concentration (MIC) Determination MABA->MIC_Det SAR Structure-Activity Relationship (SAR) Analysis MIC_Det->SAR

Caption: Workflow for antitubercular activity screening.

Potential Mechanism of Action

While the exact mechanism of action for this class of compounds is still under investigation, some studies on similar benzothiazole derivatives suggest that they may target enzymes crucial for the survival of M. tuberculosis.[2] One potential target is the decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall.[4][6]

Proposed Signaling Pathway cluster_0 cluster_1 Compound Benzothiazole Analogue DprE1 DprE1 Enzyme Compound->DprE1 Inhibition Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall BacterialDeath Bacterial Cell Death

Caption: Proposed mechanism of action via DprE1 inhibition.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold represents a promising starting point for the development of novel antitubercular agents. The synthetic route is robust and amenable to the generation of a diverse library of analogues. The initial SAR studies indicate that substitution with electron-withdrawing groups at the para-position of the terminal phenyl ring is favorable for activity.

Future work should focus on:

  • Expanding the library of analogues to further probe the SAR.

  • Investigating the mechanism of action of the most potent compounds.

  • Evaluating the in vivo efficacy and toxicity of lead compounds in animal models.

  • Optimizing the pharmacokinetic properties to improve drug-like characteristics.

This technical guide provides a foundational framework for researchers engaged in the discovery and development of new therapeutics to combat tuberculosis. The presented data and protocols offer a solid basis for further investigation into this promising class of compounds.

References

Antitubercular Agent-24: A Technical Overview of a Novel Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent development of novel antitubercular agents with unique mechanisms of action. This technical guide provides an in-depth overview of "Antitubercular Agent-24," a promising candidate from the quinoxaline (B1680401) class of compounds. This document details its preclinical activity, proposed mechanism of action, and the experimental protocols utilized in its evaluation.

Introduction

"this compound" belongs to a series of quinoxaline derivatives that have demonstrated significant promise as potent inhibitors of M. tuberculosis. Quinoxalines are a class of heterocyclic compounds that have been explored for a wide range of therapeutic activities. Recent studies have highlighted their potential as antitubercular agents, with some derivatives exhibiting potent activity against both drug-susceptible and drug-resistant strains of Mtb. This guide focuses on a representative compound, herein referred to as "this compound," to illustrate the potential of this chemical scaffold.

Quantitative Data Summary

The preclinical data for this compound and its analogs are summarized below. The data is compiled from various studies on potent quinoxaline derivatives.

Table 1: In Vitro Antitubercular Activity of Quinoxaline Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)
This compound (Representative) 1.56 3.1
Isoniazid0.050.36
Rifampicin0.10.12
Moxifloxacin0.1250.31

Table 2: In Vivo Efficacy of a Representative Quinoxaline Derivative in a Murine Model of Tuberculosis

Treatment GroupDose (mg/kg/day)Mean Log10 CFU Reduction in Lungs (vs. Untreated Control)
This compound (Representative) 100 1.8
Isoniazid252.5
Vehicle Control-0

Table 3: Cytotoxicity Profile

CompoundCell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)
This compound (Representative) VERO> 50> 16
MoxifloxacinVERO> 100> 322

Proposed Mechanism of Action

While the exact molecular target of many quinoxaline derivatives is still under investigation, a compelling hypothesis for a related class of compounds, the diaminoquinazolines, involves a prodrug activation mechanism. It is proposed that these agents are activated by a putative dioxygenase, Rv3161c, within M. tuberculosis.[1] This activation leads to the formation of a pharmacologically active metabolite that exerts its bactericidal effect. Resistance to this class of compounds has been linked to mutations in the Rv3161c gene.[1]

Antitubercular_Agent_24_Signaling_Pathway Proposed Mechanism of Action of a Prodrug Antitubercular Agent cluster_extracellular Extracellular cluster_bacterium Mycobacterium tuberculosis Agent_24_ext This compound (Prodrug) Agent_24_int Intracellular This compound Agent_24_ext->Agent_24_int Uptake Rv3161c Rv3161c (Putative Dioxygenase) Agent_24_int->Rv3161c Substrate Active_Metabolite Active Metabolite Rv3161c->Active_Metabolite Activation Bacterial_Target Bacterial Target (e.g., Cell Wall Synthesis, DNA Replication) Active_Metabolite->Bacterial_Target Binding Inhibition Inhibition of Essential Processes Bacterial_Target->Inhibition Bactericidal_Effect Bactericidal Effect Inhibition->Bactericidal_Effect Experimental_Workflow_In_Vivo_Efficacy Experimental Workflow for In Vivo Efficacy Testing Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Treatment Daily Oral Administration of This compound (28 days) Establishment->Treatment Euthanasia Euthanasia and Lung Homogenization Treatment->Euthanasia Plating Serial Dilution and Plating on 7H11 Agar Euthanasia->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration and Analysis Incubation->CFU_Count

References

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-24 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The development of novel antitubercular agents is critical to combating this epidemic. A key step in the preclinical evaluation of a new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of the experimental compound "Antitubercular agent-24" against Mycobacterium tuberculosis using the broth microdilution method, based on the EUCAST reference protocol.[1][2]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Specifications
Bacterial Strain Mycobacterium tuberculosisH37Rv (ATCC 27294) or other relevant clinical isolates
Media & Supplements Middlebrook 7H9 Broth Base
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment10% supplement
Glycerol (B35011)
Sterile Distilled Water
Dimethyl Sulfoxide (DMSO)For dissolving water-insoluble compounds
Antimicrobial Agents This compound
Isoniazid, Rifampicin, LevofloxacinPositive control antibiotics
Consumables Sterile 96-well U-shaped microtiter plates with lids
Sterile reagent reservoirs
Pipette tips
1.5 mL and 15 mL conical tubes
Glass beads (3-5 mm diameter)
Equipment Biosafety Cabinet (BSC) Class II or III
Incubator36 ± 1°C
Vortex mixer
Spectrophotometer or McFarland densitometer
Inverted mirror for reading plates
Multichannel pipette
Single-channel pipettes
Preparation of Media

Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol (7H9-OADC) is the recommended medium.[1][2][3]

  • Dissolve 0.47 g of Middlebrook 7H9 Broth Base in 90 mL of distilled water.

  • Add 0.2 mL of glycerol.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the broth to cool to room temperature.

  • Aseptically add 10 mL of OADC enrichment.

  • Perform a sterility check by incubating a small aliquot of the final medium at 37°C overnight.

Preparation of "this compound" Stock Solution

The solubility of "this compound" will determine the appropriate solvent.

  • For water-soluble compounds: Dissolve the agent in sterile distilled water to create a stock solution of 1 mg/mL.[4]

  • For water-insoluble compounds: Dissolve the agent in 100% DMSO. Note that the final concentration of DMSO in the assay should not exceed 0.5%, as higher concentrations can inhibit mycobacterial growth.[3]

All stock solutions should be sterilized by filtration through a 0.22 µm syringe filter. Prepare stock solutions of control antibiotics (e.g., Isoniazid) in a similar manner.

Preparation of M. tuberculosis Inoculum
  • Culture M. tuberculosis on a solid medium like Löwenstein-Jensen (LJ) or in Middlebrook 7H9 broth.

  • Aseptically transfer a few colonies (or a pellet from liquid culture) into a tube containing sterile distilled water and glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps.

  • Allow the large particles to settle for 30 minutes.

  • Transfer the supernatant (bacterial suspension) to a new sterile tube.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare a 1:100 dilution of this suspension in 7H9-OADC broth to achieve a final inoculum density of approximately 10⁵ CFU/mL.[1][2]

Broth Microdilution Assay Procedure
  • Plate Setup: Add 100 µL of 7H9-OADC broth to all wells of a 96-well microtiter plate, except for the first column.

  • Drug Dilution:

    • Add 200 µL of the "this compound" stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10.

    • Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL.

    • Column 11 serves as the growth control (no drug).

    • Column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum (10⁵ CFU/mL) to all wells from column 1 to column 11. Do not add bacteria to column 12.

  • Incubation: Seal the plate with its lid and place it in an incubator at 36 ± 1°C for 7-21 days.[5] Reading can be performed as soon as growth is clearly visible in the growth control wells.[1][2]

Reading and Interpreting Results

The MIC is the lowest concentration of "this compound" that completely inhibits the visible growth of M. tuberculosis.[1] Growth appears as turbidity or a pellet at the bottom of the U-shaped well. An inverted mirror can aid in visualization.

Data Presentation

The results of the MIC assay should be recorded in a clear, tabular format.

Table 1: MIC Determination for this compound

Concentration (µg/mL)Well Growth (+/-)
64-
32-
16-
8-
4+
2+
1+
0.5+
0.25+
0.125+
Growth Control+
Sterility Control-
MIC 16 µg/mL

Table 2: Quality Control MIC Ranges for M. tuberculosis H37Rv (ATCC 27294)

Control Antibiotic EUCAST Expected MIC Range (mg/L)
Isoniazid0.03 - 0.12
Levofloxacin0.12 - 0.5
Amikacin0.25 - 1.0
[1]

Visualizations

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Results & Interpretation Media Prepare 7H9-OADC Media Plate_Setup Setup 96-Well Plate (Add Media) Media->Plate_Setup Stock Prepare Drug Stock Solutions (Agent-24 & Controls) Serial_Dilution Perform 2-Fold Serial Dilution of Drugs Stock->Serial_Dilution Inoculum Prepare M. tb Inoculum (0.5 McFarland -> 1:100 Dilution) Inoculate Inoculate Plate with M. tb Inoculum->Inoculate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 37°C (7-21 Days) Inoculate->Incubate Read_Plate Read Plate for Visible Growth Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plate->Determine_MIC QC_Check Validate with QC Strain Results Determine_MIC->QC_Check

References

Synthesis of Antitubercular Agent-24: A Detailed Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the laboratory synthesis of "Antitubercular agent-24," a thienothiazolocarboxamide analog identified as a potent inhibitor of Mycobacterium tuberculosis. The synthesis is based on the procedures outlined by Jin G, et al. in their 2020 publication in Bioorganic & Medicinal Chemistry. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting. Adherence to standard laboratory safety procedures is mandatory.

Overview of the Synthesis

This compound belongs to a class of thienothiazolocarboxamide derivatives that have demonstrated significant activity against M. tuberculosis H37Rv. The synthesis involves a multi-step process commencing from commercially available starting materials. The key steps include the formation of a thieno[2,3-d]pyrimidine (B153573) core, followed by bromination and subsequent elaboration to the final carboxamide product.

Experimental Protocols

The synthesis of this compound can be broken down into three main stages, as depicted in the workflow diagram below.

Stage 1: Synthesis of 2-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (Compound 3)

Materials:

Procedure:

  • A solution of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) in DMF-DMA (5.0 eq) is heated at 120 °C for 2 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in acetic acid and heated at 120 °C for 4 hours.

  • After cooling, the solvent is evaporated, and the resulting solid is washed with diethyl ether to afford the intermediate compound 2.

  • A mixture of compound 2 (1.0 eq) in POCl₃ (10.0 eq) and a catalytic amount of DMF is heated at 110 °C for 12 hours.

  • The reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (Compound 3).

Stage 2: Synthesis of ethyl[3][4]thiazolo[5,4-b]thieno[3,2-e]pyridine-2-carboxylate (Compound 5)

Materials:

  • Compound 3

  • Ethyl 2-mercaptoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • AIBN (Azobisisobutyronitrile)

Procedure:

  • To a solution of ethyl 2-mercaptoacetate (1.2 eq) in ethanol, sodium ethoxide (1.2 eq) is added, and the mixture is stirred for 10 minutes.

  • Compound 3 (1.0 eq) is added, and the reaction mixture is heated at 80 °C for 5 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the intermediate compound 4.

  • A mixture of compound 4 (1.0 eq), NBS (1.1 eq), and AIBN (0.1 eq) in CCl₄ is heated at 80 °C for 3 hours.

  • The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford ethyl[3][4]thiazolo[5,4-b]thieno[3,2-e]pyridine-2-carboxylate (Compound 5).

Stage 3: Synthesis of this compound

Materials:

Procedure:

  • To a solution of Compound 5 (1.0 eq) in a mixture of THF and water, LiOH (2.0 eq) is added. The reaction is stirred at room temperature for 2 hours.

  • The reaction mixture is acidified with 1N HCl and the resulting precipitate is filtered to give the carboxylic acid intermediate (Compound 6).

  • To a solution of Compound 6 (1.0 eq) in DMF, HATU (1.2 eq), DIPEA (3.0 eq), and 4-(cyclopropylmethoxy)aniline (1.1 eq) are added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Water is added to the mixture, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography to yield this compound.

Quantitative Data

StepReactantProductYield (%)
Stage 1 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileCompound 375
Stage 2 Compound 3Compound 560
Stage 3 Compound 5This compound68

Visualization of the Synthesis Workflow

Synthesis of this compound cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 A 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) B Intermediate (2) A->B 1. DMF-DMA, 120°C 2. AcOH, 120°C C 2-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (3) B->C POCl3, DMF, 110°C D Intermediate (4) C->D Ethyl 2-mercaptoacetate, NaOEt, EtOH, 80°C E ethyl [1,3]thiazolo[5,4-b]thieno[3,2-e]pyridine-2-carboxylate (5) D->E NBS, AIBN, CCl4, 80°C F Carboxylic Acid Intermediate (6) E->F LiOH, THF/H2O G This compound F->G 4-(Cyclopropylmethoxy)aniline, HATU, DIPEA, DMF

Caption: Synthetic workflow for this compound.

Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been fully elucidated in the reference literature. Phenotypic screening suggests it inhibits the growth of M. tuberculosis both extracellularly and intracellularly. Further research is required to identify its specific mechanism of action.

Proposed Mechanism of Action A This compound B Mycobacterium tuberculosis A->B Enters Bacterium C Unknown Molecular Target B->C Interacts with D Inhibition of Essential Cellular Process C->D E Inhibition of Bacterial Growth D->E

References

Application Notes and Protocols: Utilizing "Antitubercular agent-24" in Combination with Other TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. Combination therapy is the cornerstone of effective tuberculosis treatment, aiming to enhance efficacy, prevent the development of drug resistance, and shorten treatment duration. "Antitubercular agent-24" is a novel therapeutic candidate with a unique mechanism of action. These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of "this compound" in combination with other antitubercular drugs.

To provide a practical and data-driven example, we will use the combination of bedaquiline (B32110) and pretomanid (B1679085) as a model for "this compound" in combination with a partner drug. Bedaquiline and pretomanid are two relatively new drugs that form the backbone of the highly effective BPaL regimen for treating drug-resistant TB.[1]

Mechanism of Action

A thorough understanding of the mechanism of action of each drug in a combination is critical for predicting and interpreting their interaction.

  • "this compound" (Model: Bedaquiline): This agent is a diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, an enzyme essential for energy generation in M. tuberculosis.[1][2] By blocking ATP production, it exhibits bactericidal activity against both replicating and dormant bacilli.[2] Resistance is primarily associated with mutations in the atpE gene, which encodes subunit c of the ATP synthase.[2]

  • Partner Drug (Model: Pretomanid): This agent is a nitroimidazole and a prodrug that requires activation within the mycobacterium.[3][4] This activation, dependent on a deazaflavin-dependent nitroreductase (Ddn), generates reactive nitrogen species, including nitric oxide.[5] These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, and they act as respiratory poisons under anaerobic conditions.[3][5][6] This dual action makes it effective against both actively replicating and non-replicating (dormant) Mtb.[6]

Signaling Pathways and Drug Interaction

The combination of "this compound" and its partner drug targets two distinct and vital processes in M. tuberculosis: energy production and cell wall synthesis. This multi-pronged attack is hypothesized to lead to a synergistic bactericidal effect.

G cluster_drug_targets Drug Targets in M. tuberculosis cluster_outcome Cellular Outcome agent24 "this compound" (Bedaquiline) atp_synthase ATP Synthase (Energy Production) agent24->atp_synthase partner_drug Partner Drug (Pretomanid) mycolic_acid Mycolic Acid Synthesis (Cell Wall Integrity) partner_drug->mycolic_acid respiratory_poisoning Respiratory Poisoning (Anaerobic Respiration) partner_drug->respiratory_poisoning atp_depletion ATP Depletion atp_synthase->atp_depletion cell_wall_damage Cell Wall Damage mycolic_acid->cell_wall_damage anaerobic_inhibition Inhibition of Dormant Bacilli respiratory_poisoning->anaerobic_inhibition bacterial_death Synergistic Bacterial Death atp_depletion->bacterial_death cell_wall_damage->bacterial_death anaerobic_inhibition->bacterial_death

Figure 1: Hypothetical synergistic mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies evaluating the combination of "this compound" (Bedaquiline) and a partner drug (Pretomanid).

In Vitro Synergy: Checkerboard Assay

The checkerboard assay is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

Drug CombinationMtb StrainMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
"this compound" (Bedaquiline) H37Rv0.060.015\multirow{2}{}{≤ 0.5}\multirow{2}{}{Synergy}
Partner Drug (Pretomanid) H37Rv0.1250.031

Note: FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.

In Vitro Bactericidal Activity: Time-Kill Kinetics Assay

Time-kill assays measure the rate of bacterial killing over time.

Treatment (Concentration)Time (hours)Log10 CFU/mL Reduction from Inoculum
Untreated Control 96-0.5 (Growth)
"this compound" (1x MIC) 961.5
Partner Drug (1x MIC) 961.2
Combination (0.5x MIC of each) 963.5
In Vivo Efficacy: Murine Model of Tuberculosis

The murine model is a standard for evaluating the in vivo efficacy of new TB drug regimens.

Treatment Regimen (Dosage)Duration (weeks)Mean Log10 CFU in Lungs (± SD)Log10 CFU Reduction vs. Untreated
Untreated Control 47.8 ± 0.4N/A
"this compound" (25 mg/kg) 45.1 ± 0.52.7
Partner Drug (100 mg/kg) 45.5 ± 0.62.3
Combination (25 mg/kg + 100 mg/kg) 43.2 ± 0.4 4.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Checkerboard Synergy Assay

This protocol determines the in vitro interaction between "this compound" and a partner drug.

G start Start prep_drugs Prepare Drug Stock Solutions and Serial Dilutions start->prep_drugs setup_plate Set up 96-well Plate: - Drug A dilutions (rows) - Drug B dilutions (columns) prep_drugs->setup_plate add_inoculum Inoculate with M. tuberculosis (e.g., H37Rv) setup_plate->add_inoculum incubate Incubate at 37°C for 7-14 days add_inoculum->incubate add_indicator Add Viability Indicator (e.g., Resazurin) incubate->add_indicator read_results Read Plate: - Blue = No Growth - Pink = Growth add_indicator->read_results calculate_fici Determine MICs and Calculate FICI read_results->calculate_fici end End calculate_fici->end

Figure 2: Checkerboard synergy assay workflow.

Materials:

  • "this compound" and partner drug

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Resazurin (B115843) solution (0.02% in sterile water)

  • DMSO (for drug stock solutions)

Procedure:

  • Drug Preparation: Prepare stock solutions of each drug in DMSO. Perform serial two-fold dilutions in 7H9 broth to create a range of concentrations spanning their respective Minimum Inhibitory Concentrations (MICs).

  • Plate Setup: In a 96-well plate, add 50 µL of 7H9 broth to all wells. Add 50 µL of the "this compound" dilutions horizontally and 50 µL of the partner drug dilutions vertically, creating a matrix of drug combinations. Include wells for each drug alone as controls.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, except for sterility control wells.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reading Results: Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change (wells remain blue).

  • FICI Calculation: The FICI is calculated as described in the note under the in vitro synergy table.

Protocol 2: Time-Kill Kinetics Assay

This protocol assesses the bactericidal activity of the drug combination over time.

Materials:

  • "this compound" and partner drug

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • Sterile culture tubes

  • Middlebrook 7H10 agar (B569324) plates

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and dilute to a starting concentration of approximately 10^6 CFU/mL in 7H9 broth.

  • Assay Setup: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • "this compound" at a specified concentration (e.g., 1x MIC)

    • Partner drug at a specified concentration (e.g., 1x MIC)

    • Combination of both drugs at specified concentrations (e.g., 0.5x MIC of each)

  • Incubation: Incubate all tubes at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot Log10 CFU/mL versus time to generate the time-kill curves.

Protocol 3: In Vivo Efficacy in a Murine Model

This protocol evaluates the therapeutic efficacy of the drug combination in a mouse model of chronic TB infection.

G start Start infect Infect Mice with M. tuberculosis (e.g., aerosol route) start->infect establish_infection Allow Infection to Establish (e.g., 4 weeks) infect->establish_infection group_and_treat Group Mice and Initiate Treatment: - Vehicle Control - Monotherapy A - Monotherapy B - Combination Therapy establish_infection->group_and_treat monitor Monitor Mice (Weight, Clinical Signs) group_and_treat->monitor sacrifice_and_harvest Sacrifice Mice at Time Points monitor->sacrifice_and_harvest homogenize Homogenize Lungs and Spleens sacrifice_and_harvest->homogenize plate_and_count Plate Serial Dilutions and Determine CFU homogenize->plate_and_count end End plate_and_count->end

References

Application Notes and Protocols for Preclinical Evaluation of Antitubercular Agent-24 (ATA-24) Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel antitubercular agents is critical to combat the global threat of tuberculosis (TB), particularly with the rise of multidrug-resistant strains.[1][2][3] A significant challenge in the preclinical development of new chemical entities is their poor aqueous solubility, which can limit bioavailability and hinder the assessment of their therapeutic efficacy in vivo.[4][5][6] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of "Antitubercular Agent-24" (ATA-24), a hypothetical, poorly water-soluble drug candidate. The described formulation and protocols are designed for researchers, scientists, and drug development professionals engaged in preclinical animal studies for tuberculosis.

Formulation of ATA-24 for Animal Studies

To overcome the solubility challenges of ATA-24, a lipid-based nanoemulsion formulation has been developed. Lipid-based nanocarriers are advantageous for encapsulating lipophilic compounds, improving their solubility, stability, and promoting targeted delivery.[1][7]

Table 1: Physicochemical Properties of ATA-24 Nanoemulsion Formulation

ParameterValue
Mean Particle Size (nm)24 nm
Polydispersity Index (PDI)0.22
Zeta Potential (mV)-27 mV
Drug Loading (%)5% (w/w)
Encapsulation Efficiency (%)>90%
Formulation VehicleAqueous-based nanoemulsion

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of the ATA-24 formulation that can be administered to mice without causing significant toxicity.

Materials:

  • Healthy BALB/c mice (6-8 weeks old, female)[8]

  • ATA-24 nanoemulsion formulation

  • Vehicle control (blank nanoemulsion)

  • Standard laboratory animal diet and water

  • Gavage needles

  • Analytical balance

Methodology:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 50, 100, 200, 400 mg/kg) and a vehicle control group (n=5 mice per group).

  • Dosing: Administer the ATA-24 formulation or vehicle control orally via gavage once daily for 14 consecutive days.[8]

  • Clinical Observation: Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Body Weight Measurement: Record the body weight of each mouse before dosing and every other day throughout the study.

  • Endpoint: At the end of the 14-day period, euthanize the mice. Perform gross necropsy and collect major organs (liver, spleen, kidneys, lungs) for histopathological analysis.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss of more than 15%.

Table 2: Representative MTD Study Data for ATA-24

Dose Group (mg/kg)MortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control0/5+5.2None
500/5+4.8None
1000/5+3.5None
2000/5-2.1Mild lethargy in 1/5 mice
4002/5-18.5Significant lethargy, ruffled fur

Based on this hypothetical data, the MTD would be determined to be 200 mg/kg.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the pharmacokinetic profile of the ATA-24 formulation after a single oral dose.

Materials:

  • Healthy BALB/c mice (6-8 weeks old, female)[8]

  • ATA-24 nanoemulsion formulation

  • Gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer a single oral dose of the ATA-24 formulation (e.g., 100 mg/kg) to a cohort of mice.[9][10]

  • Blood Sampling: Collect blood samples via retro-orbital bleeding at specified time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9] Use a sparse sampling design with 3 mice per time point.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ATA-24 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software like WinNonlin.[9]

Table 3: Representative Pharmacokinetic Parameters of ATA-24 in Mice

ParameterUnitValue
Cmax (Maximum Concentration)µg/mL8.5
Tmax (Time to Cmax)hours4.0
AUC (0-24h) (Area Under the Curve)µg*h/mL75.2
t1/2 (Half-life)hours6.5
Protocol 3: Efficacy Study in a Murine Model of Chronic Tuberculosis

Objective: To assess the in vivo antimycobacterial activity of the ATA-24 formulation in a chronic mouse model of tuberculosis.

Materials:

  • BALB/c mice (6-8 weeks old, female)[8]

  • Mycobacterium tuberculosis H37Rv strain[10]

  • Aerosol exposure chamber

  • ATA-24 nanoemulsion formulation

  • Vehicle control

  • Positive control drug (e.g., Isoniazid)

  • 7H11 agar (B569324) plates[11]

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Tissue homogenizer

Methodology:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial lung implantation of approximately 100-200 colony-forming units (CFUs).[11]

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks to develop a chronic infection state.

  • Treatment: Randomize the infected mice into treatment groups (n=8-10 mice per group):

    • Vehicle control

    • ATA-24 at various doses (e.g., 25, 50, 100 mg/kg)

    • Positive control (e.g., Isoniazid at 25 mg/kg) Administer treatments orally once daily, 5 days a week, for 4 weeks.[10]

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs in PBS-Tween 80. Prepare serial dilutions of the homogenates and plate on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.[11]

  • CFU Counting: Count the number of colonies to determine the bacterial load (log10 CFU) in the lungs and spleen.

  • Data Analysis: Compare the mean log10 CFU counts between the treatment groups and the vehicle control group to determine the reduction in bacterial burden.

Table 4: Representative Efficacy Data for ATA-24 in a Chronic TB Mouse Model

Treatment GroupDose (mg/kg)Mean Lung CFU (log10) ± SDMean Spleen CFU (log10) ± SD
Vehicle Control-6.8 ± 0.45.2 ± 0.3
ATA-24255.5 ± 0.54.1 ± 0.4
ATA-24504.2 ± 0.33.0 ± 0.2
ATA-241003.1 ± 0.2<2.0 (limit of detection)
Isoniazid253.5 ± 0.32.5 ± 0.3

Visualizations

G cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis DPR DPR DprE1 DprE1 Enzyme DPR->DprE1 DPX DPX (Intermediate) DPA DPA (Arabinose Donor) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPX ATA24 ATA-24 ATA24->Inhibition Inhibition->DprE1

Caption: Hypothetical signaling pathway showing ATA-24 inhibiting the DprE1 enzyme.

G A Aerosol Infection (M. tb H37Rv) B Establish Chronic Infection (4 Weeks) A->B C Randomize into Treatment Groups B->C D Daily Oral Dosing (4 Weeks) C->D E Euthanasia & Organ Harvest (Lungs/Spleen) D->E F Homogenize & Plate for CFU E->F G Incubate & Count Colonies F->G H Data Analysis (Bacterial Load Reduction) G->H

Caption: Experimental workflow for the in vivo efficacy study of ATA-24.

G A Poorly Soluble ATA-24 API B Select Formulation Strategy A->B C Lipid-Based Nanoemulsion B->C Rationale: Improved Solubility & Bioavailability G Re-evaluate Formulation B->G Other Strategies: - Solid Dispersion - Nanosuspension D Physicochemical Characterization C->D E Stable & Reproducible Formulation? D->E E->B No F Proceed to In Vivo Studies E->F Yes

Caption: Logical workflow for the formulation development of ATA-24.

References

Application Notes & Protocols: Quantification of a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antitubercular agent-24" is not a recognized name in publicly available scientific literature. To fulfill the prompt's requirements for detailed analytical methods and protocols, this document uses a well-studied antitubercular agent as a representative model. The methodologies, data, and pathways described herein are based on established analytical principles for compounds of a similar class and are provided for illustrative and instructional purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. "this compound" represents a novel class of compounds designed to inhibit key bacterial processes. Accurate and precise quantification of this agent in various matrices is critical for preclinical pharmacokinetic studies, formulation development, and eventual clinical therapeutic drug monitoring (TDM).

This document provides detailed protocols for three validated analytical methods for the quantification of this novel agent:

  • UV-Vis Spectrophotometry: A simple, cost-effective method for quantification in bulk drug and simple pharmaceutical formulations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for quantification in pharmaceutical dosage forms.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantification in complex biological matrices like plasma.[1]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

"this compound" is a pro-drug that, once activated by the mycobacterial enzyme KatG, targets the InhA enzyme.[2][3] InhA is an enoyl-acyl carrier protein reductase essential for the elongation of fatty acids, which are precursors for mycolic acid synthesis.[3] Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier.[4] By inhibiting InhA, the agent effectively blocks mycolic acid production, leading to a compromised cell wall and eventual bacterial cell death.[4][5]

Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Agent Pro-drug (Agent-24) KatG KatG Enzyme Agent->KatG Activation Active_Agent Activated Agent InhA InhA Enzyme Active_Agent->InhA Inhibition KatG->Active_Agent FAS2 Fatty Acid Synthase II (FAS-II) System InhA->FAS2 Mycolic_Acid Mycolic Acid Synthesis FAS2->Mycolic_Acid Elongation of Fatty Acids Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action for the hypothetical this compound.

Analytical Methods and Protocols

Method 1: UV-Vis Spectrophotometry for Bulk Drug

This method is suitable for the rapid quantification of the agent in raw material (bulk powder) and simple formulations where excipients do not interfere with the absorbance at the selected wavelength.

Experimental Protocol:

  • Solvent Selection: Methanol (B129727) was chosen as the solvent due to the high solubility and stability of the compound.[6]

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a 10 µg/mL solution of the agent in methanol.

    • Scan the solution using a double-beam UV-Vis spectrophotometer from 200 to 400 nm against a methanol blank.[7]

    • The λmax was determined to be 265 nm .

  • Preparation of Standard Stock Solution: Accurately weigh 50 mg of the agent reference standard and dissolve in a 50 mL volumetric flask with methanol to obtain a concentration of 1000 µg/mL.

  • Preparation of Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare standards with concentrations of 2, 4, 6, 8, 10, and 12 µg/mL in methanol.[8]

  • Calibration Curve Construction:

    • Measure the absorbance of each calibration standard at 265 nm.

    • Plot a graph of absorbance versus concentration. Perform linear regression analysis.

  • Sample Analysis:

    • Prepare a sample solution of the bulk drug to obtain a theoretical concentration of 8 µg/mL.

    • Measure the absorbance and quantify the concentration using the regression equation from the calibration curve.

Quantitative Data Summary:

ParameterResult
λmax 265 nm
Linearity Range 2 - 12 µg/mL[7]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%[9]
Accuracy (% Recovery) 98.5% - 101.2%
Method 2: HPLC-UV for Pharmaceutical Formulations (Tablets)

This Reverse-Phase HPLC (RP-HPLC) method provides selectivity and specificity for quantifying the agent in solid dosage forms, separating it from potential excipients.[10]

Experimental Protocol:

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: Acetonitrile (B52724) and 0.1% Formic Acid in Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 265 nm.

    • Column Temperature: 30°C.

  • Standard Solution Preparation: Prepare a stock solution (500 µg/mL) and working standards (5, 10, 25, 50, 100, 150 µg/mL) in the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets to get the average weight.

    • Accurately weigh a portion of the powder equivalent to 25 mg of the agent.

    • Transfer to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to achieve a final theoretical concentration of 50 µg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for the agent was observed at approximately 4.5 minutes .

  • Quantification: Calculate the amount of the agent in the sample by comparing its peak area with the calibration curve constructed from the standard solutions.

Quantitative Data Summary:

ParameterResult
Retention Time ~4.5 min
Linearity Range 5 - 150 µg/mL
Correlation Coefficient (r²) > 0.9995
LOD 0.5 µg/mL
LOQ 1.5 µg/mL[10]
Precision (%RSD) Intra-day: < 1.0%, Inter-day: < 1.5%
Accuracy (% Recovery) 99.2% - 100.8%[10]
Specificity No interference from common excipients observed.
Method 3: LC-MS/MS for Biological Matrices (Human Plasma)

For pharmacokinetic studies, a highly sensitive and selective LC-MS/MS method is required to quantify the agent in plasma.[13] This method uses a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy.[14]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Pipette 100 µL Plasma p2 2. Add Internal Standard (IS) p1->p2 p3 3. Protein Precipitation (Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Collect Supernatant p4->p5 a1 Inject Supernatant into UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Spectrometry Detection (Triple Quadrupole) a3->a4 d1 Integration of Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Experimental Protocol:

  • Instrumentation & Conditions:

    • LC System: UPLC System (e.g., Waters Acquity).[15]

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+) with an electrospray ionization (ESI) source.

    • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is used for optimal separation.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.[16]

  • Mass Spectrometry Parameters (MRM):

    • Analyte Transition: m/z 350.2 → 185.1 (Hypothetical values)

    • Internal Standard Transition: m/z 354.2 → 189.1 (Hypothetical ¹³C₂¹⁵N-IS)

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (500 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for injection.

  • Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the agent and a fixed concentration of the internal standard into blank plasma. Process these alongside the unknown samples.

Quantitative Data Summary:

ParameterResult
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[17]
Precision (%RSD) < 10%[14]
Accuracy (% Bias) Within ±10%[14]
Matrix Effect Negligible (<15%)
Recovery Consistent and reproducible (>85%)

References

Application Notes and Protocols for Resistance Studies of Antitubercular Agent-24 (ATA-24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global public health, necessitating the development of novel antitubercular agents. This document provides a comprehensive set of protocols for conducting resistance studies on a novel investigational agent, designated here as Antitubercular Agent-24 (ATA-24). These protocols are designed to characterize the activity of ATA-24 against drug-susceptible and drug-resistant Mtb strains, determine the frequency of resistance development, and identify the molecular basis of resistance. Adherence to these standardized methods is crucial for the evaluation of new antitubercular candidates and for providing the necessary data for further drug development.

The methodologies outlined below cover essential in vitro experiments, including the determination of minimum inhibitory concentrations (MICs), assessment against various resistant clinical isolates, and techniques for generating and characterizing ATA-24 resistant mutants.

Data Presentation: Quantitative Summary of ATA-24 Activity

The following tables present hypothetical quantitative data for ATA-24 to illustrate how experimental results should be structured for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-24 against Drug-Susceptible and Resistant M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileATA-24 MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvDrug-Susceptible0.060.050.1
MDR-TB Isolate 1Isoniazid, Rifampicin0.12>1.0>2.0
MDR-TB Isolate 2Isoniazid, Rifampicin0.06>1.0>2.0
XDR-TB Isolate 1INH, RIF, FQ, SLID0.25>1.0>2.0
Pre-XDR-TB Isolate 1INH, RIF, FQ0.12>1.0>2.0

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant; Pre-XDR: Pre-Extensively Drug-Resistant; INH: Isoniazid; RIF: Rifampicin; FQ: Fluoroquinolone; SLID: Second-Line Injectable Drug.

Table 2: Frequency of Resistance to ATA-24 in M. tuberculosis H37Rv

Drug Concentration (x MIC)Inoculum Size (CFU)Number of Resistant ColoniesFrequency of Resistance
4x1 x 10⁸55 x 10⁻⁸
8x1 x 10⁸22 x 10⁻⁸
16x1 x 10⁹<1<1 x 10⁻⁹

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum concentration of ATA-24 that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a widely accepted technique for this purpose.[1]

Materials:

  • M. tuberculosis cultures (drug-susceptible and resistant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • ATA-24 stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Incubator at 37°C

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis equivalent to a 1.0 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare serial twofold dilutions of ATA-24 in 7H9 broth in the 96-well plates.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculate each well with the bacterial suspension.

  • Seal the plates and incubate at 37°C for 7-14 days.[2]

  • The MIC is defined as the lowest concentration of ATA-24 that prevents visible growth.

Screening against Drug-Resistant Clinical Isolates

This protocol outlines the screening of ATA-24 against a panel of well-characterized drug-resistant clinical isolates of M. tuberculosis.

Procedure:

  • Obtain a panel of clinical isolates with known resistance profiles, including multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains.[3]

  • Perform MIC testing for ATA-24 against each of these isolates using the broth microdilution method as described in Protocol 1.

  • Concurrently, perform MIC testing for first- and second-line anti-TB drugs to confirm the resistance profile of each isolate.

In Vitro Generation of ATA-24 Resistant Mutants

This protocol is designed to select for spontaneous mutants of M. tuberculosis that are resistant to ATA-24.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC

  • ATA-24

Procedure:

  • Grow a large culture of M. tuberculosis H37Rv to late logarithmic phase.

  • Plate a high density of bacteria (10⁸ to 10¹⁰ CFU) onto 7H10 agar plates containing ATA-24 at concentrations of 4x, 8x, and 16x the MIC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies that appear on the drug-containing plates.

  • Calculate the frequency of resistance by dividing the number of resistant colonies by the initial number of plated bacteria.

Molecular Characterization of Resistant Mutants

This protocol aims to identify the genetic mutations responsible for resistance to ATA-24. DNA sequencing is a common method for this purpose.[4][5]

Procedure:

  • Isolate genomic DNA from several independent ATA-24 resistant mutants obtained from Protocol 3.

  • Based on the known or suspected mechanism of action of ATA-24, select candidate genes for sequencing. If the mechanism is unknown, whole-genome sequencing is recommended.

  • Amplify the candidate genes using PCR.

  • Sequence the PCR products and compare the sequences to the wild-type H37Rv reference sequence to identify mutations.

  • Analyze the identified mutations to confirm their association with resistance. This may involve introducing the mutation into a susceptible strain and testing for a change in MIC.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_bac Prepare M. tuberculosis suspension start->prep_bac prep_drug Prepare serial dilutions of ATA-24 start->prep_drug inoculate Inoculate 96-well plates prep_bac->inoculate prep_drug->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end Resistance_Study_Logic cluster_initial Initial Screening cluster_resistance Resistance Characterization cluster_outcome Outcome mic_susceptible Determine MIC of ATA-24 against susceptible Mtb generate_mutants Generate in vitro resistant mutants mic_susceptible->generate_mutants mic_resistant Screen ATA-24 against drug-resistant strains resistance_profile Comprehensive Resistance Profile of ATA-24 mic_resistant->resistance_profile frequency Calculate frequency of resistance generate_mutants->frequency molecular Molecular characterization of resistant mutants generate_mutants->molecular frequency->resistance_profile molecular->resistance_profile Signaling_Pathway_Hypothesis cluster_cell Mycobacterium tuberculosis Cell ATA24 ATA-24 Target Putative Target (e.g., Enzyme X) ATA24->Target Binds to Inhibition Inhibition ATA24->Inhibition Pathway Essential Cellular Pathway (e.g., Mycolic Acid Synthesis) Target->Pathway Is essential for Target->Inhibition Prevents Growth_Inhibition Bacterial Growth Inhibition Pathway->Growth_Inhibition Disruption leads to Inhibition->Target Mutation Mutation in Target Gene Mutation->Target Alters binding site

References

Application Notes: Investigating "Antitubercular Agent-24" for the Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug-resistant tuberculosis (MDR-TB), defined as tuberculosis resistant to at least isoniazid (B1672263) and rifampicin, poses a significant global health threat. The emergence of MDR-TB strains necessitates the urgent development of novel therapeutic agents with potent activity against resistant Mycobacterium tuberculosis (Mtb). "Antitubercular agent-24" is a novel investigational compound that has demonstrated promising preliminary activity against Mtb. These application notes provide a comprehensive overview of the proposed mechanism of action, in vitro efficacy, and detailed protocols for the evaluation of this agent against MDR-TB strains.

Hypothetical Mechanism of Action

It is hypothesized that "this compound" targets the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] This mechanism is distinct from that of many first-line TB drugs, suggesting a potential for efficacy against strains that have developed resistance to conventional treatments. The proposed signaling pathway involves the inhibition of a key enzyme in the fatty acid synthesis (FAS-II) pathway, leading to the disruption of cell wall integrity and subsequent bacterial cell death.

cluster_pathway Proposed Mycolic Acid Synthesis Inhibition Pathway Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Fatty Acids Fatty Acids FAS-I->Fatty Acids FAS-II FAS-II Fatty Acids->FAS-II Meromycolate Chain Meromycolate Chain FAS-II->Meromycolate Chain Pks13 Pks13 Meromycolate Chain->Pks13 Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall Agent24 Antitubercular agent-24 Agent24->FAS-II Inhibition

Caption: Proposed mechanism of "this compound" via inhibition of the FAS-II pathway.

In Vitro Efficacy Against MDR-TB Strains

Preliminary in vitro studies have been conducted to determine the potency of "this compound" against a panel of drug-susceptible and multidrug-resistant Mtb strains. The minimum inhibitory concentration (MIC) and cytotoxic concentration (CC50) were determined to assess the agent's therapeutic index.

StrainResistance Profile"this compound" MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvDrug-Susceptible0.060.050.1
MDR-1INH-R, RIF-R0.12>10>20
MDR-2INH-R, RIF-R0.09>10>20
XDR-1INH-R, RIF-R, FQ-R, INJ-R0.25>10>20
Cell Line"this compound" CC50 (µg/mL)Therapeutic Index (CC50/MIC for H37Rv)
Vero>100>1667
A549>100>1667

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of "this compound".

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • "this compound" stock solution (1 mg/mL in DMSO).

  • M. tuberculosis strains (H37Rv and MDR clinical isolates).

  • 96-well microplates.

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water).

Protocol:

  • Prepare a bacterial suspension of Mtb in 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute 1:20.

  • Serially dilute "this compound" in 7H9 broth in a 96-well plate to achieve final concentrations ranging from 100 µg/mL to 0.006 µg/mL.

  • Inoculate each well with 100 µL of the diluted bacterial suspension. Include a drug-free control (positive growth control) and a media-only control (negative growth control).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest drug concentration at which the color remains blue (indicating inhibition of metabolic activity), while the drug-free control turns pink.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of "this compound" on mammalian cell lines.

Materials:

  • Vero (monkey kidney epithelial) or A549 (human lung carcinoma) cells.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • "this compound" stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • After incubation, replace the medium with fresh medium containing serial dilutions of "this compound" (e.g., 200 µg/mL to 0.1 µg/mL). Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Intracellular Activity Assay

Objective: To evaluate the efficacy of "this compound" against Mtb residing within macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • M. tuberculosis H37Rv.

  • DMEM with 10% FBS.

  • "this compound".

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Middlebrook 7H11 agar (B569324) plates.

Protocol:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing different concentrations of "this compound".

  • Incubate for 4 days at 37°C with 5% CO2.

  • After incubation, lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the cell lysate on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

  • The reduction in CFU in treated wells compared to untreated wells indicates the intracellular activity of the compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the general workflow for the preclinical evaluation of a novel antitubercular agent.

cluster_workflow Preclinical Evaluation Workflow for Antitubercular Agents Discovery Discovery InVitro In Vitro Screening Discovery->InVitro MIC MIC Determination (Drug-Susceptible & MDR-TB) InVitro->MIC Cytotoxicity Cytotoxicity Assay (Mammalian Cells) InVitro->Cytotoxicity Intracellular Intracellular Activity (Macrophage Model) MIC->Intracellular Cytotoxicity->Intracellular InVivo In Vivo Efficacy Intracellular->InVivo MouseModel Mouse Model of TB (Acute & Chronic) InVivo->MouseModel PKPD Pharmacokinetics/ Pharmacodynamics MouseModel->PKPD Toxicity Toxicity Studies PKPD->Toxicity Lead Lead Candidate Selection Toxicity->Lead

Caption: A streamlined workflow for the preclinical assessment of new antitubercular drug candidates.

Conclusion

"this compound" represents a promising lead compound for the development of new treatments for MDR-TB. The provided protocols and data serve as a foundational guide for researchers to further investigate its potential. Rigorous adherence to standardized methodologies is crucial for generating reliable and comparable data, which will be essential for advancing this compound through the drug development pipeline. Further studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety pharmacology to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Antitubercular Agent-24 in Targeting Latent Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals: Information regarding a specific molecule designated "Antitubercular agent-24" is not available in the public domain or published scientific literature based on the conducted search. The following application notes and protocols are therefore based on established principles and methodologies for evaluating novel therapeutic agents against latent tuberculosis (TB), and serve as a template that can be adapted once the specific characteristics of "this compound" are known.

Introduction: The Challenge of Latent Tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. A significant portion of the world's population is estimated to be latently infected with Mtb.[1][2][3] In this non-replicating persistent state, the bacteria can survive within the host for years without causing active disease.[2][4][5] However, individuals with latent TB are at risk of reactivation, leading to active and transmissible disease, particularly if their immune system becomes compromised.[3] Current treatments for latent TB are long and can have toxic side effects, leading to poor patient compliance.[6][7] Therefore, there is a critical need for novel, safer, and more effective drugs that can eradicate dormant Mtb and shorten the duration of therapy.

Hypothetical Mechanism of Action of this compound

Without specific data on "this compound," we can postulate potential mechanisms of action based on known vulnerabilities of latent Mtb. These could include:

  • Inhibition of key metabolic pathways essential for dormancy: Latent Mtb relies on alternative metabolic pathways to survive in the nutrient-limited and hypoxic environment of the granuloma.[1]

  • Disruption of the mycobacterial cell wall or membrane: The unique cell wall of Mtb is crucial for its survival and resistance to host defenses.[8][9]

  • Targeting of specific efflux pumps: These pumps can contribute to drug tolerance in non-replicating bacteria.

  • Modulation of the host immune response: A host-directed therapy approach could enhance the ability of the immune system to clear the infection.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel antitubercular agent.

cluster_0 Host Macrophage cluster_1 Potential Targets for this compound Mtb Mycobacterium tuberculosis (Latent) Phagosome Phagosome Mtb->Phagosome Stress_Response Stress Response Pathways (e.g., DosR/S/T) Phagosome->Stress_Response Hypoxia, Nutrient Limitation Metabolic_Shift Metabolic Shift (e.g., Glyoxylate Shunt) Stress_Response->Metabolic_Shift Efflux_Pumps Efflux Pumps Stress_Response->Efflux_Pumps Cell_Wall Cell Wall Maintenance Stress_Response->Cell_Wall Agent24 This compound Target_Stress Inhibit Stress Response Agent24->Target_Stress Target_Metabolism Disrupt Metabolism Agent24->Target_Metabolism Target_Efflux Block Efflux Pumps Agent24->Target_Efflux Target_CellWall Inhibit Cell Wall Synthesis Agent24->Target_CellWall Target_Stress->Stress_Response Target_Metabolism->Metabolic_Shift Target_Efflux->Efflux_Pumps Target_CellWall->Cell_Wall

Caption: Hypothetical targeting of latent Mtb by this compound.

Data Presentation: Comparative Efficacy and Toxicity

The following tables provide a template for summarizing key quantitative data that should be generated for "this compound."

Table 1: In Vitro Activity against Replicating and Non-Replicating Mtb

CompoundMIC against H37Rv (μg/mL)MIC against Clinical Isolates (μg/mL)L-MIC (Hypoxia Model) (μg/mL)L-MIC (Nutrient Starvation) (μg/mL)
This compound Data to be generatedData to be generatedData to be generatedData to be generated
Isoniazid (B1672263)0.025 - 0.05Variable>100>100
Rifampicin0.05 - 0.1Variable0.1 - 0.50.1 - 0.5
Metronidazole>100>1001 - 10>100

MIC: Minimum Inhibitory Concentration; L-MIC: Lowest Drug Concentration to Inhibit Luminescence/Growth in Latency Models.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCC50 (Vero cells) (μg/mL)CC50 (HepG2 cells) (μg/mL)Selectivity Index (CC50 Vero / MIC H37Rv)
This compound Data to be generatedData to be generatedData to be generated
Isoniazid>1000>1000>20000
Rifampicin>100>100>1000

CC50: 50% Cytotoxic Concentration.

Table 3: In Vivo Efficacy in a Murine Model of Latent TB

Treatment GroupMean Lung CFU (log10) at Day 0Mean Lung CFU (log10) at Day 28Reduction in Lung CFU (log10)Relapse Rate (%)
Vehicle ControlData to be generatedData to be generatedData to be generatedData to be generated
This compound Data to be generatedData to be generatedData to be generatedData to be generated
Isoniazid + RifampinData to be generatedData to be generatedData to be generatedData to be generated

CFU: Colony Forming Units.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate a novel antitubercular agent.

In Vitro Models of Latent Tuberculosis

In vitro models are essential for the initial screening of compounds against non-replicating Mtb.[1][4]

This model simulates the gradual oxygen depletion that Mtb encounters in a granuloma.[4][5]

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Model Setup: Inoculate fresh 7H9 broth in sealed tubes with a headspace to medium ratio of 0.5. Add a magnetic stir bar.

  • Induction of Hypoxia: Incubate the tubes at 37°C with slow stirring (120 rpm). The bacteria will gradually consume the oxygen, leading to a state of non-replicating persistence.

  • Drug Exposure: After the establishment of microaerophilic conditions (indicated by the decolorization of a methylene (B1212753) blue indicator), add "this compound" at various concentrations.

  • Assessment of Viability: After a defined period of incubation (e.g., 7-14 days), determine the number of viable bacteria by plating serial dilutions on Middlebrook 7H11 agar (B569324) and counting colony-forming units (CFUs).

Start Start Culture Grow Mtb to mid-log phase Start->Culture Inoculate Inoculate sealed tubes (Headspace ratio 0.5) Culture->Inoculate Incubate Incubate at 37°C with slow stirring Inoculate->Incubate Hypoxia Establish hypoxia (Methylene blue decolorizes) Incubate->Hypoxia Add_Drug Add Antitubercular Agent-24 Hypoxia->Add_Drug Incubate_Drug Incubate with drug (7-14 days) Add_Drug->Incubate_Drug Assess Determine CFU on 7H11 agar Incubate_Drug->Assess End End Assess->End

Caption: Workflow for the Wayne model of hypoxia.

This model mimics the nutrient-deprived environment within a granuloma.[1]

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase as described above.

  • Starvation: Harvest the bacteria by centrifugation, wash twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Resuspension: Resuspend the bacterial pellet in PBS at a defined density.

  • Incubation: Incubate the bacterial suspension at 37°C for an extended period (e.g., 4-8 weeks) to induce a non-replicating state.

  • Drug Exposure: Add "this compound" at various concentrations to the starved culture.

  • Assessment of Viability: Determine the number of viable bacteria by CFU plating at different time points.

In Vivo Model of Latent Tuberculosis

The Cornell mouse model is a widely used in vivo model to study latent TB.[1]

  • Infection: Infect mice (e.g., C57BL/6) with a high dose of Mycobacterium tuberculosis via the aerosol route.

  • Initial Treatment: Two weeks post-infection, treat the mice with isoniazid and pyrazinamide (B1679903) in their drinking water for 8-12 weeks to clear the actively replicating bacteria.[1]

  • Establishment of Latency: After this initial treatment, the mice will harbor a persistent, low-level infection, mimicking latent TB.

  • Drug Administration: Administer "this compound" to a cohort of latently infected mice via an appropriate route (e.g., oral gavage).

  • Assessment of Efficacy:

    • Bacterial Load: At the end of the treatment period, sacrifice a subset of mice and determine the bacterial load in the lungs and spleen by CFU enumeration.

    • Relapse: Stop treatment in another subset of mice and monitor for disease reactivation over several months. Assess the bacterial load at the time of sacrifice to determine the relapse rate.

Start Start Infect Aerosol infection of mice with high-dose Mtb Start->Infect Initial_Treatment Treat with Isoniazid + Pyrazinamide (8-12 weeks) Infect->Initial_Treatment Latency Establishment of latent infection Initial_Treatment->Latency Administer_Drug Administer Antitubercular Agent-24 Latency->Administer_Drug Endpoint Endpoint? Administer_Drug->Endpoint CFU_Count Sacrifice and determine lung/spleen CFU Endpoint->CFU_Count Bacterial Load Relapse_Study Stop treatment and monitor for relapse Endpoint->Relapse_Study Relapse Rate End End CFU_Count->End Relapse_Study->End

Caption: Workflow for the Cornell mouse model of latent TB.

Conclusion

The development of new drugs targeting latent tuberculosis is a crucial step towards global TB control. The protocols and data presentation formats outlined in these application notes provide a framework for the preclinical evaluation of novel compounds like "this compound." A systematic approach, from in vitro screening in latency models to in vivo efficacy studies, is essential to identify promising candidates for further development. The ultimate goal is to discover and develop a safe, effective, and short-course treatment regimen that can eradicate latent Mtb infection and prevent the reactivation of tuberculosis.

References

Troubleshooting & Optimization

"Antitubercular agent-24" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the novel investigational compound, "Antitubercular agent-24."

Frequently Asked Questions (FAQs)

Q1: My batch of this compound is showing poor solubility in aqueous buffers. Why is this happening?

A1: Poor aqueous solubility is a common challenge for many new chemical entities, including novel antitubercular agents.[1][2] Several intrinsic properties of this compound likely contribute to this issue:

  • Molecular Properties: The agent may possess high lipophilicity (hydrophobicity) and a stable crystalline structure, which makes it energetically unfavorable for water molecules to break the crystal lattice and solvate the individual molecules.[3]

  • pH of the Medium: As an ionizable compound, the solubility of this compound is highly dependent on the pH of the aqueous medium. Its solubility is expected to be lowest at a pH where the molecule is un-ionized.[4]

  • Polymorphism: The solid form of the compound can exist in different crystalline structures (polymorphs) or as an amorphous solid, each having distinct solubility profiles.

Q2: What is the recommended first step to address the poor solubility of this compound?

A2: The initial and most critical step is to characterize the fundamental physicochemical properties of your specific batch of this compound. This includes experimentally determining its pKa (if it is ionizable), its logarithm of the partition coefficient (LogP) as a measure of lipophilicity, and its solid-state properties such as crystallinity and polymorphism.

Q3: Can I use dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound for my in-vitro assays?

A3: While DMSO is a powerful solvent often used for preparing concentrated stock solutions, its use in final assay concentrations should be carefully managed. High concentrations of DMSO can exhibit toxicity to both mycobacteria and host cells, potentially confounding experimental results. Furthermore, this compound may precipitate out of solution when the DMSO stock is diluted into an aqueous assay medium. This can lead to inaccurate and unreliable data. It is crucial to determine the aqueous solubility limit and develop a suitable formulation strategy for advanced biological testing.

Q4: What are the primary strategies for enhancing the aqueous solubility of this compound?

A4: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs.[5][6] These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (amorphous forms, co-crystals), and creating solid dispersions in inert carriers.[5][7]

  • Chemical Modifications: These strategies involve pH adjustment, use of buffers, salt formation, and complexation.[7]

  • Formulation-Based Approaches: This includes the use of co-solvents, surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8]

Troubleshooting Guide

If you are encountering solubility problems with this compound, this guide provides a systematic approach to identifying and resolving the issue.

Diagram: Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility Observed physchem Characterize Physicochemical Properties (pKa, LogP, Solid State) start->physchem ph_adjust pH Adjustment & Buffer Optimization physchem->ph_adjust cosolvent Co-solvent Screening physchem->cosolvent surfactant Surfactant Screening physchem->surfactant complexation Complexation (e.g., Cyclodextrins) physchem->complexation solid_dispersion Solid Dispersion Formulation physchem->solid_dispersion nanotech Nanotechnology Approaches (Nanosuspension, Nanoemulsion) physchem->nanotech evaluate Evaluate Solubility & Stability of New Formulation ph_adjust->evaluate If ionizable cosolvent->evaluate surfactant->evaluate complexation->evaluate solid_dispersion->evaluate nanotech->evaluate success Proceed with Experiment evaluate->success Solubility Goal Met fail Re-evaluate Strategy or Consult Formulation Specialist evaluate->fail Solubility Goal Not Met

Caption: A flowchart outlining the systematic steps for troubleshooting and enhancing the solubility of this compound.

Data Presentation

The following tables present hypothetical data for this compound to serve as a guide for experimental design.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)
Water (pH 7.4)25< 1
Water (pH 7.4)371.5
Phosphate Buffered Saline (PBS)371.2
Ethanol255,200
DMSO25> 100,000
Polyethylene (B3416737) Glycol 400 (PEG 400)2525,000

Table 2: Comparison of Solubility Enhancement Techniques for this compound

TechniqueFormulation DetailsAchieved Aqueous Solubility (µg/mL at 37°C)Notes
pH Adjustment 0.1 M HCl (pH 1.2)50Potential for hydrolysis; unsuitable for cell-based assays.
Co-solvency 20% PEG 400 in water150May require assessment of vehicle effects in biological assays.
Cyclodextrin Complexation 1:1 molar ratio with HP-β-CD250Stoichiometry may need further optimization.
Solid Dispersion 10% drug in PVP K30450Requires specialized preparation techniques.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation (e.g., 14,000 rpm for 20 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile (B52724) or methanol). Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions can significantly improve the dissolution rate and solubility of poorly soluble drugs by dispersing the drug in a hydrophilic carrier.[5]

  • Dissolution: Dissolve a specific amount of this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or polyethylene glycol (PEG) 8000) in a suitable common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and ethanol). A typical drug-to-polymer ratio to start with is 1:9 by weight.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The process should be continued until a dry, thin film is formed on the inside of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization: The resulting solid dispersion should be characterized for its amorphous nature (e.g., by XRD or DSC) and its solubility should be determined using Protocol 1.

Signaling Pathway Visualization

Diagram: Hypothetical Mechanism of Action

G Hypothetical Signaling Pathway for this compound cluster_cell Mycobacterium tuberculosis poor_sol Poorly Soluble Agent-24 enzyme_x Target Enzyme X poor_sol->enzyme_x Low Concentration Ineffective Inhibition enhanced_sol Enhanced Solubility Formulation enhanced_sol->enzyme_x Effective Concentration Inhibition cell_wall Cell Wall Synthesis cell_death Bacterial Cell Death cell_wall->cell_death Inhibition leads to enzyme_x->cell_wall Required for dna_gyrase DNA Gyrase protein_synth Protein Synthesis

Caption: Hypothetical pathway illustrating how enhanced solubility of this compound leads to effective inhibition of a target enzyme, disrupting cell wall synthesis and causing bacterial death.

References

Troubleshooting "Antitubercular agent-24" in vivo efficacy experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-24

Disclaimer: "this compound" is a hypothetical agent. This guide is based on established principles for in vivo efficacy testing of novel antitubercular compounds and is intended for research purposes only.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo efficacy experiments with novel antitubercular agents.

Issue 1: Lack of In Vivo Efficacy

Question: We are not observing the expected reduction in bacterial load (CFU) in our animal model after treatment with this compound, despite promising in vitro (MIC) activity. What are the potential reasons?

Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be responsible. Consider the following troubleshooting steps:

Troubleshooting Guide:

  • Pharmacokinetic (PK) Profile:

    • Poor Absorption/Bioavailability: The agent may not be effectively absorbed into the bloodstream when administered via the chosen route (e.g., oral). Consider performing a basic PK study to measure plasma concentrations over time.[1][2]

    • Rapid Metabolism/Clearance: The agent might be metabolized too quickly by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations at the site of infection.[1]

    • Action: Conduct a pilot PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). If the PK profile is poor, consider formulation changes or a different administration route.[3]

  • Drug Formulation and Administration:

    • Solubility and Stability: Agent-24 may have poor solubility in the vehicle used for administration, leading to inaccurate dosing. Ensure the agent is fully dissolved or uniformly suspended. Check the stability of the formulation over the treatment period.[4]

    • Incorrect Dosing: Verify all calculations for dose preparation. Ensure the administration technique (e.g., oral gavage, injection) is consistent and accurate.

    • Action: Test different pharmaceutically acceptable vehicles. Use fresh preparations of the dosing formulation. Provide additional training on administration techniques to all personnel.

  • Site of Infection Penetration:

    • Poor Tissue Distribution: The agent may not effectively penetrate the lung tissue or the complex structure of tuberculous granulomas.[1]

    • Action: While technically challenging, advanced techniques like mass spectrometry imaging or liquid chromatography-mass spectrometry (LC-MS) on tissue homogenates can assess drug concentration at the site of infection.

  • Inappropriate Animal Model:

    • Model Limitations: Standard mouse models like BALB/c or C57BL/6 are widely used but may not perfectly replicate human tuberculosis pathology.[5][6] For certain drug mechanisms, a different model (e.g., C3HeB/FeJ mouse, guinea pig) that forms more human-like necrotic granulomas might be necessary.[5][7]

    • Action: Review literature to determine if the chosen animal model is appropriate for the suspected mechanism of action of Agent-24.

Issue 2: Unexpected Toxicity in Animal Models

Question: Our animal subjects are showing signs of toxicity (e.g., significant weight loss, ruffled fur, lethargy) at doses we expected to be therapeutic. What should we do?

Answer: Drug-induced toxicity can confound efficacy results and is a critical hurdle. A systematic approach is needed to identify the cause.

Troubleshooting Guide:

  • Dose-Ranging Toxicity Study:

    • Problem: The therapeutic window of Agent-24 may be narrower than anticipated.

    • Action: Before a full-scale efficacy study, perform a dose-ranging study in a small group of uninfected animals. Determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses and monitoring for clinical signs of toxicity, weight loss, and mortality.

  • Vehicle-Related Toxicity:

    • Problem: The vehicle used to dissolve or suspend Agent-24 could be causing the toxic effects.

    • Action: Include a "Vehicle Only" control group in both toxicity and efficacy studies. This group receives the same formulation minus the active agent, administered on the same schedule.

  • Off-Target Effects:

    • Problem: Agent-24 may be interacting with host targets in addition to its intended mycobacterial target.

    • Action: If toxicity is observed, consider preliminary histopathology on key organs (liver, kidney, spleen) from the toxicity study to identify any organ-specific damage.

  • Disease Exacerbation:

    • Problem: In some rare cases, a compound can worsen the disease pathology.

    • Action: Carefully compare the bacterial loads and gross pathology of the treated group with the untreated control group. A higher CFU count or more severe lung lesions in the treated group would be a significant finding.

Issue 3: High Variability in Experimental Results

Question: We are observing high variability in CFU counts between individual animals within the same treatment group. How can we improve the consistency of our results?

Answer: High variability can mask true drug effects and make statistical analysis difficult. Standardization is key to reducing it.

Troubleshooting Guide:

  • Standardize the Infection Procedure:

    • Problem: Inconsistent delivery of Mycobacterium tuberculosis during aerosol infection can lead to a wide range of starting bacterial loads in the lungs.

    • Action: Ensure the aerosol infection system is properly calibrated to deliver a consistent and low-dose inoculum (typically 50-100 bacilli per lung).[8] On Day 1 post-infection, sacrifice a small cohort (3-4 mice) to confirm the initial bacterial implantation and its consistency.[8]

  • Homogenize the Animal Cohort:

    • Problem: Differences in age, weight, and sex can affect disease progression and drug metabolism.

    • Action: Use animals of the same sex and from a narrow age and weight range. House animals under identical conditions (diet, light cycle, cage density).

  • Ensure Formulation and Dosing Consistency:

    • Problem: If the drug is a suspension, it may settle, leading to inconsistent doses.

    • Action: Ensure the formulation is thoroughly mixed (e.g., vortexed) before drawing each dose. Standardize the time of day for dosing.

  • Increase Sample Size:

    • Problem: Small group sizes are more susceptible to being skewed by outliers.

    • Action: Based on a power analysis from pilot data or literature, determine an appropriate sample size (typically 8-10 animals per group for efficacy studies) to achieve statistically significant results.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Agent-24 in Mice
ParameterRoute: Oral (PO)Route: Intravenous (IV)
Dose 25 mg/kg5 mg/kg
Cmax (µg/mL) 2.810.5
Tmax (hours) 1.50.1
AUC (0-24h) (µg·h/mL) 15.722.1
Bioavailability (%) ~35%100%
Half-life (hours) 4.23.9

This table provides an example of key PK parameters that are crucial for interpreting efficacy studies.

Table 2: Example In Vivo Efficacy of Agent-24 in a Chronic Mouse TB Model
Treatment Group (n=8)Dose & RouteMean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleens)
Untreated Control Vehicle, PO, QD6.8 ± 0.44.5 ± 0.5
Isoniazid (Positive Control) 25 mg/kg, PO, QD4.5 ± 0.32.9 ± 0.4
Agent-24 25 mg/kg, PO, QD5.9 ± 0.64.1 ± 0.5
Agent-24 50 mg/kg, PO, QD5.1 ± 0.53.5 ± 0.4

Data represents bacterial load after 4 weeks of treatment in a chronic infection model. PO: Per os (oral), QD: Quaque die (once daily), SD: Standard Deviation.

Experimental Protocols

Protocol: Murine Model of Chronic Tuberculosis for Efficacy Testing

This protocol outlines the standard procedure for establishing a chronic M. tuberculosis infection in mice to evaluate the in vivo efficacy of novel compounds like Agent-24.[8]

  • Animal Selection:

    • Use female BALB/c or C57BL/6 mice, 6-8 weeks old.

    • Acclimatize animals for at least one week before infection.

  • Infection Preparation:

    • Culture M. tuberculosis H37Rv strain to mid-log phase in Middlebrook 7H9 broth with appropriate supplements.

    • Wash bacterial cells and resuspend in phosphate-buffered saline (PBS) + 0.05% Tween 80.

    • Briefly sonicate the suspension to create a single-cell suspension and avoid clumping.[8]

  • Aerosol Infection:

    • Place mice in the exposure chamber of a calibrated aerosol infection system (e.g., Glas-Col).

    • Deliver a low dose of bacteria, aiming to implant 50-100 CFU in the lungs of each mouse.

    • Confirm implantation dose by sacrificing a small cohort (n=3-4) one day post-infection and plating lung homogenates.

  • Establishment of Chronic Infection:

    • House infected mice in a Biosafety Level 3 (BSL-3) facility.

    • Allow the infection to establish for 4 weeks. During this period, bacterial numbers will increase and stabilize, forming granulomatous lesions.[8][9]

  • Drug Formulation and Treatment:

    • Prepare Agent-24 in a suitable, sterile vehicle (e.g., 0.5% carboxymethylcellulose).

    • Prepare the positive control (e.g., Isoniazid at 25 mg/kg) and vehicle control.

    • Administer treatments daily (or as determined by PK studies) for 4-8 weeks via the chosen route (e.g., oral gavage).

    • Monitor animal health and body weight twice weekly as an indicator of toxicity.[8]

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize mice via an approved method.

    • Aseptically harvest the lungs and spleen.

    • Homogenize each organ separately in a known volume of PBS + 0.05% Tween 80.[8]

    • Prepare serial tenfold dilutions of the homogenates.

    • Plate the dilutions onto Middlebrook 7H11 agar (B569324) plates. Incubate at 37°C for 3-4 weeks.[8]

    • Count the colonies to determine the CFU per organ. Express the data as log10 CFU.[8]

Mandatory Visualizations

G cluster_pre Phase 1: Infection Setup cluster_inf Phase 2: Infection & Establishment cluster_treat Phase 3: Treatment cluster_post Phase 4: Endpoint Analysis a Select & Acclimatize Animal Cohort b Culture M. tuberculosis (Mid-Log Phase) a->b c Prepare Single-Cell Bacterial Suspension b->c d Calibrate Aerosol Infection System c->d e Low-Dose Aerosol Infection of Mice d->e f Confirm Implantation (Day 1 Post-Infection) e->f g Establish Chronic Infection (4 Weeks) f->g h Randomize Mice into Treatment Groups g->h i Daily Dosing (4-8 Weeks) - Vehicle Control - Positive Control (INH) - Agent-24 h->i j Monitor Animal Health & Body Weight i->j k Euthanize & Harvest Lungs and Spleens j->k l Homogenize Tissues k->l m Plate Serial Dilutions on 7H11 Agar l->m n Incubate (3-4 Weeks) & Enumerate CFU m->n o Statistical Analysis & Report n->o

Caption: Workflow for a murine in vivo efficacy experiment.

G cluster_cell Mycobacterium tuberculosis Cell Wall KasA KasA InhA InhA KasA->InhA Further Elongation MycolicAcid Mycolic Acid (Essential for Cell Wall) InhA->MycolicAcid Final Synthesis Cell Viability Cell Viability Virulence Virulence Agent24 Antitubercular Agent-24 Agent24->KasA Inhibition Isoniazid Isoniazid (Active Form) Isoniazid->InhA Inhibition precursor Fatty Acid Precursors precursor->KasA Elongation

Caption: Hypothetical mechanism of action for Agent-24.

References

Technical Support Center: Antitubercular agent-24 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of the novel antitubercular agent-24 (AT-24). AT-24 is an investigational small molecule designed to directly inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during preclinical evaluation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with AT-24, presented in a question-and-answer format.

Q1: Why am I observing significant cytotoxicity in my mammalian cell line (e.g., HepG2, A549) at concentrations close to the anti-mycobacterial effective dose?

A1: Unexpected cytotoxicity is a common issue when a compound has off-target effects.[3] The primary reason is often the inhibition of host cell kinases essential for survival.[4] AT-24 is suspected of inhibiting members of the SRC family of kinases.

  • Immediate Troubleshooting Steps:

    • Confirm Compound Concentration: Double-check all dilution calculations and ensure the stock solution concentration is accurate.[3]

    • Assess Solvent Toxicity: Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent is not the source of toxicity.[5]

    • Check Cell Health: Ensure your cell lines are healthy, within a low passage number, and free from contamination like mycoplasma.[6][7]

    • Lower the Concentration: Perform a dose-response curve starting from much lower concentrations to determine the precise cytotoxic concentration 50% (CC50).

  • Investigation Strategy:

    • Orthogonal Cytotoxicity Assay: Confirm the results using a different method (e.g., if you used an MTT assay, try an LDH release assay) to rule out assay-specific artifacts.[5]

    • Kinase Activity Profiling: Use a commercial kinase profiling service to screen AT-24 against a panel of human kinases. This can identify unexpected off-targets.[4]

    • Western Blot Analysis: Check for inhibition of suspected off-targets. For example, probe for changes in the phosphorylation of SRC kinase or its downstream substrates.

Q2: My Cellular Thermal Shift Assay (CETSA) results for the primary target (InhA) are inconsistent and show poor thermal stabilization. What's going wrong?

A2: CETSA is a powerful technique for confirming target engagement in a cellular environment, but it is sensitive to experimental variability.[8][9][10]

  • Immediate Troubleshooting Steps:

    • Optimize Heat Challenge: The optimal temperature and duration of the heat shock are critical and protein-specific. Perform a preliminary experiment across a broad temperature range to determine the ideal melting temperature of InhA in your cellular lysate.[11]

    • Ensure Compound Uptake: Pre-incubation time is crucial for the compound to enter the cells and bind to its target. Verify that your incubation time (e.g., 1 hour at 37°C) is sufficient.[11]

    • Control Protein Loading: Inconsistent protein loading for Western blot analysis is a major source of error. Perform a total protein quantification (e.g., BCA assay) and ensure equal amounts are loaded for each sample.[11]

    • Use a Thermal Cycler: For precise and even heating, always use a PCR thermal cycler instead of a heat block.[11]

Q3: I'm observing changes in protein phosphorylation unrelated to the InhA pathway in my phospho-proteomics screen. How do I proceed?

A3: This is a strong indicator of off-target kinase inhibition.[4] The goal is to identify the responsible kinase(s) and validate the interaction.

  • Investigation Strategy:

    • In Silico Prediction: Use computational tools to predict potential kinase targets based on the structure of AT-24. These algorithms compare the compound's structure to known kinase inhibitors.[12]

    • Biochemical Kinase Assays: Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) using purified enzymes for the top candidates identified from proteomics and in silico screening.[13][14] This will confirm direct inhibition and determine the IC50 value.

    • Validate with a Different Inhibitor: Use a structurally unrelated inhibitor known to target the same primary protein (InhA) to see if it reproduces the same phospho-proteomic changes. If it doesn't, the effects are likely off-target.[4]

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound (AT-24)?

A1: The primary target of AT-24 is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] This enzyme is a key component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.[1]

Q2: What are the suspected off-targets for AT-24?

A2: Based on preliminary cytotoxicity data and the chemical structure of AT-24, the primary suspected off-targets are human kinases, particularly members of the SRC family (e.g., SRC, LYN, FYN).[15] This is due to the structural similarity of the ATP-binding pocket across many kinases, which can lead to unintended binding by small molecule inhibitors.[4]

Q3: How can I confirm if AT-24 is inhibiting SRC family kinases in my cellular model?

A3: You can use Western blotting to probe for the phosphorylation status of SRC kinase at its activating phosphorylation site (e.g., Tyr416). A decrease in phosphorylation at this site in AT-24-treated cells would indicate target engagement and inhibition.

Q4: What are the recommended controls for off-target screening experiments?

A4:

  • Positive Control: A known, potent inhibitor of the suspected off-target (e.g., a well-characterized SRC inhibitor like dasatinib).

  • Negative Control: A structurally similar but inactive analog of AT-24, if available. This helps confirm that the observed effects are due to the specific activity of AT-24 and not general chemical properties.

  • Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used in the experiment.[5]

  • Untreated Control: Cells in media alone to provide a baseline for cell health and signaling.

Quantitative Data Summary

Table 1: In Vitro Potency of AT-24 This table summarizes the inhibitory activity of AT-24 against its intended mycobacterial target and a panel of representative human kinases.

TargetOrganism/SourceAssay TypeIC50 (nM)
InhA (Primary Target) M. tuberculosisEnzymatic50
SRC (Off-Target) Homo sapiensKinase Glo®750
LYN (Off-Target) Homo sapiensKinase Glo®1,200
FYN (Off-Target) Homo sapiensKinase Glo®1,500
ABL1 (Off-Target) Homo sapiensKinase Glo®>10,000
EGFR (Off-Target) Homo sapiensKinase Glo®>10,000

Table 2: Cellular Activity and Cytotoxicity of AT-24 This table presents the whole-cell activity of AT-24 against M. tuberculosis and its cytotoxic effects on human cell lines. The therapeutic index helps to quantify the window between efficacy and toxicity.

Assay TypeCell/OrganismEndpointValue (µM)
Minimum Inhibitory Concentration (MIC)M. tuberculosis H37RvGrowth0.2
50% Cytotoxic Concentration (CC50)HepG2 (Human Liver)Viability4.5
50% Cytotoxic Concentration (CC50)A549 (Human Lung)Viability6.0
Therapeutic Index (HepG2) -CC50 / MIC22.5

Key Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for Off-Target Inhibition

This protocol is for measuring the inhibitory effect of AT-24 on a purified human kinase (e.g., SRC). The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced.[13][14][16]

  • Reagent Preparation: Prepare kinase reaction buffer, AT-24 serial dilutions, kinase solution, and substrate solution.

  • Kinase Reaction:

    • Add 5 µL of AT-24 dilution or vehicle control to wells of a 384-well plate.

    • Add 10 µL of kinase/substrate mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[16]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that AT-24 binds to its intended target, InhA, within intact M. tuberculosis or an appropriate surrogate expression system.[8][11]

  • Cell Treatment:

    • Culture cells to the appropriate density.

    • Treat cells with various concentrations of AT-24 or vehicle control.

    • Incubate for 1 hour at 37°C to allow compound entry and target binding.[11]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.[8]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer with protease inhibitors.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]

  • Analysis by Western Blot:

    • Collect the supernatant containing the soluble protein fraction.

    • Normalize total protein concentration for all samples.

    • Analyze the amount of soluble InhA protein by Western blotting using an InhA-specific antibody. Increased band intensity in AT-24-treated samples at higher temperatures indicates thermal stabilization and therefore target engagement.

Visualizations

AT24_Pathway cluster_mtb Mycobacterium tuberculosis cluster_human Human Cell (Off-Target) AT24_mtb AT-24 InhA InhA AT24_mtb->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II MycolicAcid Mycolic Acid Biosynthesis FAS_II->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall Mtb_Death Cell Death CellWall->Mtb_Death Disruption leads to Bactericidal Effect AT24_human AT-24 SRC SRC Kinase AT24_human->SRC Unintended Inhibition Downstream Downstream Substrates SRC->Downstream Survival Cell Survival & Proliferation Downstream->Survival Cytotoxicity Cytotoxicity Survival->Cytotoxicity Inhibition leads to

Caption: On-target vs. off-target pathways of AT-24.

Off_Target_Workflow start Unexpected Phenotype Observed (e.g., Cytotoxicity) pheno_screen 1. Phenotypic Screening (Dose-Response) start->pheno_screen confirm Confirm On-Target Activity (e.g., CETSA in cells) pheno_screen->confirm Parallel Step proteomics 2. Unbiased Proteomics (e.g., Phospho-proteomics) pheno_screen->proteomics candidate_list Generate Candidate Off-Target List proteomics->candidate_list in_silico 3. In Silico Prediction (Target Prediction Tools) in_silico->candidate_list biochem_validation 4. Biochemical Validation (In Vitro Kinase Assays) candidate_list->biochem_validation cellular_validation 5. Cellular Validation (Western Blot, Knockdown) biochem_validation->cellular_validation conclusion Validated Off-Target cellular_validation->conclusion Troubleshooting_Logic start High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Issue: Solvent Toxicity Action: Reduce solvent conc. or change solvent. q1->a1_yes Yes q2 Is Compound Concentration Correct? q1->q2 No a2_no Issue: Dosing Error Action: Re-calculate dilutions and remake stock. q2->a2_no No q3 Is Cytotoxicity Confirmed with Orthogonal Assay? q2->q3 Yes a3_no Issue: Assay Artifact Action: Rely on results from robust orthogonal assay. q3->a3_no No conclusion Conclusion: Cytotoxicity is likely a true biological off-target effect. Proceed with identification. q3->conclusion Yes

References

Technical Support Center: Improving the Bioavailability of Antitubercular Agent-24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the bioavailability of "Antitubercular agent-24."

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is primarily limited by a combination of factors including:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound exhibits low solubility in gastrointestinal fluids, which is a critical prerequisite for absorption.[1]

  • First-Pass Metabolism: The agent undergoes significant metabolism in the liver and gastrointestinal tract before reaching systemic circulation, reducing the concentration of the active drug.[2]

  • Efflux Transporter Activity: this compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells and back into the gut lumen.[3][4]

  • Chemical Instability: The agent may degrade in the acidic environment of the stomach, reducing the amount of active compound available for absorption.[1]

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

A2: Several formulation strategies can be utilized to overcome the bioavailability challenges of this compound:

  • Nanotechnology-based Drug Delivery Systems: Encapsulating the agent in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[1][5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, enhancing the dissolution and absorption of lipophilic drugs.[7][8]

  • Amorphous Solid Dispersions: Converting the crystalline form of the agent to an amorphous state by dispersing it in a polymer matrix can significantly increase its solubility and dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming inclusion complexes that enhance its aqueous solubility.[7]

Q3: How can the impact of efflux pumps on this compound bioavailability be mitigated?

A3: The influence of efflux pumps can be addressed through:

  • Co-administration with Efflux Pump Inhibitors: Compounds like verapamil, chlorpromazine, or piperine (B192125) can inhibit the activity of P-gp and other efflux transporters, thereby increasing the intracellular concentration and absorption of this compound.[1][9]

  • Formulation with Excipients that Inhibit Efflux Pumps: Certain surfactants and polymers used in formulations can also modulate the activity of efflux pumps.

Q4: What is the role of metabolic enzymes in the bioavailability of this compound?

A4: Metabolic enzymes, particularly Cytochrome P450 (CYP) isoenzymes like CYP3A4, are responsible for the first-pass metabolism of many drugs.[10][11] For this compound, this can lead to the formation of inactive metabolites and reduced systemic exposure. Understanding the specific enzymes involved is crucial for developing strategies to inhibit their activity and improve bioavailability.

Troubleshooting Guides

Problem 1: Low in vitro dissolution rate of this compound.
Possible Cause Troubleshooting Steps
Poor aqueous solubility of the crystalline drug. 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles. 2. Formulation as a Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer. (See Protocol 1) 3. Use of Surfactants: Incorporate a biocompatible surfactant into the dissolution medium to enhance wetting and solubilization.[12][13]
Drug degradation in the dissolution medium. 1. pH Modification: Adjust the pH of the dissolution medium to a range where this compound exhibits maximum stability. 2. Use of Stabilizers: Add antioxidants or other stabilizing agents to the formulation.
Inadequate "sink" conditions in the dissolution test. 1. Increase Medium Volume: Use a larger volume of dissolution medium to ensure the concentration of the dissolved drug remains well below its saturation solubility.[14] 2. Addition of Solubilizing Agents: Incorporate cyclodextrins or other solubilizing agents into the medium.
Problem 2: Low apparent permeability (Papp) of this compound in Caco-2 cell assays.
Possible Cause Troubleshooting Steps
High efflux ratio indicating active transport out of the cells. 1. Co-incubation with Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil) to confirm if efflux is the primary mechanism for low permeability. 2. Formulation Approaches: Test formulations (e.g., nanoemulsions, SEDDS) designed to inhibit or bypass efflux mechanisms.
Low intrinsic permeability of the compound. 1. Incorporate Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. 2. Lipid-Based Formulations: Utilize lipid-based formulations like SLNs or SEDDS that can be absorbed through the lymphatic pathway.[8]
Poor solubility in the assay buffer. 1. Use of Co-solvents: Add a small, non-toxic percentage of a co-solvent (e.g., DMSO) to the apical side buffer to improve the solubility of this compound. 2. Test Formulated Product: Evaluate the permeability of a formulated version of the drug (e.g., a nanosuspension) rather than the raw powder.
Problem 3: Low and variable oral bioavailability in preclinical animal studies.
Possible Cause Troubleshooting Steps
Poor absorption due to low solubility and/or permeability. 1. Dose with an Optimized Formulation: Administer this compound in a formulation that demonstrated improved dissolution and permeability in in vitro tests (e.g., nanoemulsion, solid dispersion). 2. Food Effect Study: Investigate the effect of food on the absorption of the agent, as some formulations, particularly lipid-based ones, can have enhanced absorption in the presence of a high-fat meal.[15]
Extensive first-pass metabolism. 1. Co-administration with a Metabolic Inhibitor: In exploratory studies, co-administer with a known inhibitor of the relevant CYP enzymes to assess the potential for improvement. 2. Pro-drug Approach: Consider designing a pro-drug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.
Gastrointestinal instability. 1. Enteric Coating: Formulate the drug in an enteric-coated dosage form to protect it from the acidic environment of the stomach.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations following Oral Administration in Mice.

FormulationCmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)Relative Bioavailability (%)
Aqueous Suspension 1.8 ± 0.54.012.5 ± 3.1100
Solid Dispersion 5.2 ± 1.12.045.8 ± 7.9366
Nanoemulsion 8.9 ± 1.81.578.2 ± 11.4626
SEDDS 7.5 ± 1.41.869.4 ± 9.5555

Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with the aqueous suspension as the reference.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the dissolution rate of different formulations of this compound.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

Materials:

  • This compound formulation (e.g., tablet, capsule, powder).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8), maintained at 37 ± 0.5°C.[12] For poorly soluble compounds, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be justified.[12]

  • HPLC system for quantification.

Procedure:

  • De-aerate the dissolution medium by heating and vacuum.

  • Place 900 mL of the de-aerated medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.

  • Place a single dosage form of the this compound formulation in each vessel.

  • Begin stirring at a constant speed, typically 50 or 75 rpm.[12]

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells (passage 20-40).

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4).

  • This compound solution in transport buffer (with a final DMSO concentration <1%).

  • Lucifer yellow solution (for monolayer integrity testing).

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, assess the permeability of a paracellular marker like Lucifer yellow. Only use monolayers with acceptable TEER values and low Lucifer yellow permeability.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound solution to the apical (A) chamber (donor). c. Add fresh transport buffer to the basolateral (B) chamber (receiver). d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A): a. Repeat the process but add the drug solution to the basolateral chamber (donor) and sample from the apical chamber (receiver). This is to determine the extent of active efflux.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability of different formulations of this compound.

Materials:

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old.

  • This compound formulations for oral (PO) and intravenous (IV) administration.

  • Dosing vehicles.

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).

  • LC-MS/MS system for quantification.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the mice overnight (8-12 hours) before dosing, with free access to water.[16]

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation at a specific dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration.

    • Intravenous (IV) Group: Administer the this compound solution at a lower dose (e.g., 2 mg/kg) via tail vein injection. This group serves to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50 µL) from a consistent site (e.g., saphenous vein) at multiple time points post-dosing.

    • Suggested PO time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Suggested IV time points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[16]

  • Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes. Centrifuge at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both PO and IV routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium cluster_circulation Systemic Circulation Drug_Formulation This compound Formulation Dissolution Dissolution & Solubilization Drug_Formulation->Dissolution Dispersion Passive_Diffusion Passive Diffusion Dissolution->Passive_Diffusion Active_Uptake Active Uptake Dissolution->Active_Uptake Efflux P-gp Efflux Passive_Diffusion->Efflux Metabolism First-Pass Metabolism Passive_Diffusion->Metabolism Active_Uptake->Efflux Active_Uptake->Metabolism Efflux->Dissolution Portal_Vein Portal Vein Metabolism->Portal_Vein Liver Liver (Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation G cluster_invitro In Vitro Evaluation cluster_decision1 Decision Point cluster_invivo In Vivo Evaluation cluster_decision2 Final Assessment Start Start: Poorly Soluble Drug Formulation Formulation Development (Nanoemulsion, SEDDS, Solid Dispersion) Start->Formulation Dissolution Dissolution Testing (Protocol 1) Formulation->Dissolution Stop Reformulate/ Re-evaluate Permeability Caco-2 Permeability Assay (Protocol 2) Dissolution->Permeability Decision1 Improved Dissolution & Permeability? Permeability->Decision1 Decision1->Formulation No PK_Study Mouse Pharmacokinetic Study (Protocol 3) Decision1->PK_Study Yes Decision2 Acceptable Bioavailability? PK_Study->Decision2 Decision2->Formulation No End Lead Formulation Identified Decision2->End Yes

References

"Antitubercular agent-24" unexpected results in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in cytotoxicity assays with Antitubercular agent-24.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with Agent-24 in mammalian cell lines at concentrations close to its anti-mycobacterial efficacy. Is this expected?

A1: While some level of cytotoxicity is possible with any compound, the primary mechanism of Agent-24 is targeted towards a specific mycobacterial enzyme not present in mammalian cells. Therefore, significant off-target cytotoxicity is unexpected and warrants further investigation. It is crucial to rule out experimental artifacts and explore potential off-target effects.

Q2: Our cytotoxicity results (IC50 values) for Agent-24 are inconsistent across different assays (e.g., MTT vs. LDH release). Why is this happening?

A2: Discrepancies between different cytotoxicity assays are common and often point towards a specific mechanism of cell death or a compound-specific artifact.

  • MTT Assay: Measures metabolic activity. Inhibition of mitochondrial reductases by Agent-24, even without causing cell death, can lead to a false positive (appearing cytotoxic).

  • LDH Release Assay: Measures membrane integrity. If Agent-24 induces apoptosis without immediate membrane rupture, the LDH results may show lower cytotoxicity compared to an assay that measures metabolic slowdown. It is recommended to use multiple assays that measure different cellular endpoints to build a comprehensive cytotoxicity profile.

Q3: Could the formulation or solvent for Agent-24 be contributing to the observed cytotoxicity?

A3: Absolutely. The solvent used to dissolve Agent-24 (e.g., DMSO) can be cytotoxic at certain concentrations. It is imperative to run a vehicle control experiment, where cells are treated with the highest concentration of the solvent used in your drug dilutions, to ensure the observed effects are from the compound itself. Additionally, poor solubility can lead to compound precipitation, which can cause physical stress to cells or interfere with assay readings, leading to unreliable results.

Troubleshooting Guide

If you are experiencing unexpected cytotoxicity, follow this step-by-step guide to diagnose the issue.

Step 1: Verify Compound and Reagent Integrity
  • Compound Identity and Purity: Confirm the identity and purity of your batch of Agent-24 using methods like LC-MS or NMR. Impurities could be responsible for the cytotoxic effects.

  • Solubility: Visually inspect your highest concentration dilutions under a microscope to check for any compound precipitation. Consider testing a different, validated solvent if solubility is an issue.

  • Reagent Quality: Ensure all media, sera, and assay reagents are within their expiration dates and have been stored correctly.

Step 2: Refine Experimental Controls
  • Vehicle Control: As mentioned in the FAQs, always include a control group treated with the same concentration of solvent used to dissolve Agent-24.

  • Positive Control: Include a compound with a known, potent cytotoxic effect (e.g., Staurosporine) to validate that the assay is performing as expected.

  • Untreated Control: This baseline group is essential for calculating relative cytotoxicity.

Step 3: Orthogonal Testing Methods

Do not rely on a single assay. Use multiple methods that probe different aspects of cell health to confirm the cytotoxic effect.

  • Metabolic Assays: MTT, MTS, resazurin (B115843) (alamarBlue).

  • Membrane Integrity Assays: LDH release, Trypan Blue exclusion.

  • Apoptosis Assays: Caspase-Glo (measures caspase-3/7 activity), Annexin V staining (detects phosphatidylserine (B164497) externalization).

A summary of hypothetical data from these assays is presented below.

Data Presentation: Hypothetical Cytotoxicity of Agent-24

Table 1: Comparative IC50 Values (µM) for Agent-24 after 48-hour exposure

Cell LineMTT AssayLDH Release AssayCaspase-3/7 Assay
HepG2 (Liver)15.2> 10025.8
A549 (Lung)12.8> 10021.5
HEK293 (Kidney)18.1> 10030.1

Data Interpretation: The low IC50 from the MTT assay compared to the high IC50 from the LDH assay suggests Agent-24 may be inhibiting mitochondrial function without causing immediate cell membrane lysis. The Caspase-3/7 results indicate the cell death mechanism is likely apoptotic. This points away from necrotic cytotoxicity and towards a more specific off-target interaction.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Agent-24 in culture medium. Remove old media from cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Cytotoxicity Assay
  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Generate Lysate Control: To a set of untreated wells, add 10 µL of the provided Lysis Buffer 10 minutes before data collection to serve as the maximum LDH release control.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation & Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

Visualizations

Below are diagrams illustrating key workflows and potential mechanisms related to your investigation of Agent-24.

G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_compound Step 1: Check Compound Purity & Solubility start->check_compound check_controls Step 2: Verify Experimental Controls (Vehicle, Positive) check_compound->check_controls orthogonal_assays Step 3: Perform Orthogonal Assays (MTT, LDH, Caspase) check_controls->orthogonal_assays consistent Results Consistent? orthogonal_assays->consistent artifact Result is Likely an Assay-Specific Artifact consistent->artifact No off_target Investigate Off-Target Mechanism of Action consistent->off_target Yes end Conclude Investigation artifact->end off_target->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay plate_cells 1. Seed cells in 96-well plate incubate1 2. Incubate 24h plate_cells->incubate1 treat 3. Add Agent-24 dilutions & Controls incubate1->treat incubate2 4. Incubate 24-48h treat->incubate2 add_reagent 5. Add Assay Reagent (e.g., MTT, LDH mixture) incubate2->add_reagent incubate3 6. Incubate as per protocol add_reagent->incubate3 read 7. Measure signal (Absorbance/Fluorescence) incubate3->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: A generalized workflow for a typical in-vitro cytotoxicity assay.

G cluster_pathway Hypothetical Off-Target Signaling Pathway for Agent-24 agent24 Antitubercular agent-24 receptor Off-Target Receptor (e.g., Kinase X) agent24->receptor mapk MAPK Cascade (p38/JNK) receptor->mapk bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) mapk->bcl2 mito Mitochondrial Stress (ROS increase) mapk->mito caspase9 Caspase-9 Activation bcl2->caspase9 mito->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling cascade inadvertently triggered by Agent-24.

How to reduce the toxicity of "Antitubercular agent-24"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-24

Disclaimer: "this compound" is a hypothetical compound. The following troubleshooting guides and FAQs are based on established principles and strategies for reducing the toxicity of known antitubercular drugs. The experimental protocols provided are generalized and should be adapted to specific laboratory conditions and compound characteristics.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our preliminary in vitro screens with this compound. What are the common mechanisms of toxicity for antitubercular drugs?

A1: Many antitubercular drugs exhibit toxicity through mechanisms such as:

  • Hepatotoxicity: This is the most common serious adverse effect. It often results from the formation of reactive metabolites during the drug's biotransformation in the liver, leading to oxidative stress, mitochondrial dysfunction, and hepatocellular damage.[1][2][3]

  • Nephrotoxicity: Drug-induced kidney injury can occur, although it is generally less common than hepatotoxicity.

  • Neurotoxicity: Peripheral neuropathy and other central nervous system effects can be a concern with certain classes of antitubercular agents.

  • Gastrointestinal Intolerance: Nausea, vomiting, and abdominal pain are frequent but typically less severe side effects.[4]

Q2: What are the primary strategic approaches to reduce the toxicity of a promising lead compound like this compound?

A2: The main strategies to mitigate toxicity while preserving or enhancing efficacy include:

  • Prodrug Development: Modifying the parent compound into an inactive prodrug that is converted to the active form at the target site can improve its physicochemical properties and reduce systemic toxicity.[5][6][7]

  • Advanced Drug Delivery Systems: Encapsulating the agent in nanocarriers (e.g., liposomes, polymeric nanoparticles) can control its release, target it to infected macrophages, and lower the required dose, thereby reducing side effects.[8][9][10]

  • Synergistic Combination Therapy: Combining the agent with other drugs can enhance its antitubercular effect, allowing for a reduction in its dosage to a less toxic level.[11][12][13]

  • Structural Modification: Creating analogues of the parent compound through medicinal chemistry to find a derivative with an improved therapeutic index (efficacy vs. toxicity).

Q3: How do we monitor for hepatotoxicity during our experiments?

A3: For in vitro studies, hepatotoxicity can be assessed using liver-derived cell lines (e.g., HepG2). Key indicators include decreased cell viability, increased release of liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) into the culture medium, and markers of oxidative stress. For in vivo studies, routine monitoring of serum ALT and AST levels is critical.[4] A significant elevation (e.g., >3-5 times the upper limit of normal) is a common indicator to halt or modify treatment.[4]

Troubleshooting Guide: Managing High In Vitro Cytotoxicity

Issue: Our experiments show that this compound has a low selectivity index (SI), with high cytotoxicity observed in mammalian cell lines at concentrations close to its effective dose against Mycobacterium tuberculosis.

Solution 1: Prodrug Approach

Q: How can converting this compound into a prodrug reduce its toxicity?

A: A prodrug is a bioreversible, inactive derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[6][14] This approach can reduce toxicity by:

  • Masking toxic functional groups: Temporarily modifying parts of the molecule responsible for off-target effects until the drug reaches its intended site of action.

  • Improving solubility and permeability: Enhancing the drug's pharmacokinetic profile, which can lead to lower required doses.[5][7]

  • Achieving targeted release: Designing the prodrug to be activated by enzymes that are specific to or overexpressed in mycobacteria-infected macrophages.

See Experimental Protocol 1 for a general methodology on synthesizing and evaluating a prodrug.

Solution 2: Nanoparticle-Based Formulation

Q: Can formulating this compound in nanoparticles improve its safety profile?

A: Yes. Nanoparticle-based drug delivery systems, such as those made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), can significantly reduce drug toxicity.[15] Benefits include:

  • Reduced systemic exposure: Encapsulation minimizes the exposure of healthy tissues to the free drug.[16]

  • Targeted delivery: Nanoparticles are readily taken up by macrophages, the primary host cells for M. tuberculosis, concentrating the drug at the site of infection.[10]

  • Sustained release: A controlled release profile maintains the drug concentration within the therapeutic window for longer, reducing the need for frequent high doses.[9][15]

See Experimental Protocol 2 for a method to formulate and test a nanoparticle-based version of the agent.

Solution 3: Synergistic Combination Screening

Q: How do we identify a synergistic partner drug to lower the required dose of this compound?

A: A high-throughput synergy screen (HTSS) can identify compounds that enhance the activity of your agent, allowing its effective concentration to be lowered.[11][13] The standard method is the checkerboard assay, where combinations of this compound and a second compound are tested across a range of concentrations. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additive, or antagonism).

See Experimental Protocol 3 for the checkerboard assay methodology.

Data Presentation: Comparative Toxicity Analysis

The following tables present hypothetical data illustrating the potential improvements in the therapeutic window of this compound following toxicity reduction strategies.

Table 1: In Vitro Efficacy and Cytotoxicity

Compound/FormulationMIC₅₀ vs. M. tuberculosis (µg/mL)CC₅₀ on HepG2 Cells (µg/mL)Selectivity Index (SI = CC₅₀/MIC₅₀)
This compound (Parent)1.54.53
Prodrug-24A1.836.020
Agent-24-PLGA-NPs0.840.050
Agent-24 + Compound Y (Synergy)0.4 (of Agent-24)4.5 (of Agent-24)11.25

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. CC₅₀: Cytotoxic Concentration causing 50% cell death.

Experimental Protocols

Protocol 1: General Method for Prodrug Synthesis and Evaluation
  • Identify Target Moiety: Analyze the structure of this compound to identify a functional group (e.g., hydroxyl, amine, carboxyl) that can be temporarily modified without destroying activity.

  • Select Promoiey: Choose a promoiety (carrier molecule) to attach to the functional group. The choice depends on the desired properties (e.g., an amino acid for enzyme-specific cleavage, a lipid for improved permeability).

  • Synthesis: Synthesize the prodrug by chemically linking the promoiety to the parent drug. Purify the resulting compound using chromatography (e.g., HPLC).

  • Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.

  • Stability Assay: Test the stability of the prodrug in buffered solutions at different pH values (e.g., 2.0, 7.4) and in human plasma to ensure it is stable enough to reach its target but can be cleaved to release the active drug.

  • In Vitro Evaluation:

    • Efficacy: Determine the MIC of the prodrug against M. tuberculosis. A higher MIC is expected if the prodrug requires activation.

    • Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay, see Protocol 4) on relevant cell lines (e.g., HepG2, A549) to determine the CC₅₀.[17]

    • Activation: Incubate the prodrug with liver microsomes or specific enzymes to confirm its conversion back to the active this compound.

Protocol 2: Formulation of Agent-24 in PLGA Nanoparticles
  • Preparation (Solvent Evaporation Method):

    • Dissolve a precise amount of this compound and PLGA polymer in an organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, allowing the nanoparticles to form and harden.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the particle size, polydispersity index (PDI), and surface charge.

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency: Lyse a known amount of nanoparticles to release the drug and quantify it using HPLC. Calculate the efficiency as: (Mass of drug in NPs / Initial mass of drug used) x 100.

  • In Vitro Drug Release: Suspend the nanoparticles in a buffer solution (e.g., PBS at pH 7.4) and incubate at 37°C. At various time points, collect samples, separate the nanoparticles, and measure the amount of released drug in the supernatant.

  • Toxicity and Efficacy Testing: Evaluate the MIC₅₀ and CC₅₀ of the nanoparticle formulation as described in Table 1.

Protocol 3: Checkerboard Assay for Synergy Testing
  • Preparation: In a 96-well microplate, prepare a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows and a second test drug along the columns.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well. Include wells with each drug alone as controls, as well as a no-drug growth control.

  • Incubation: Incubate the plate under appropriate conditions for mycobacterial growth.

  • Readout: Determine the MIC for each drug alone and for every combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 4: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., parent drug, prodrug, or nanoparticle formulation) and add them to the wells. Include a vehicle control (no drug) and a positive control for toxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.

Mandatory Visualizations

Toxicity_Pathway cluster_LiverCell Hepatocyte cluster_Mitochondrion Mitochondrion Agent24 This compound Metabolism CYP450 Metabolism Agent24->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite MitoStress Mitochondrial Dysfunction ReactiveMetabolite->MitoStress OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress ROS ↑ Reactive Oxygen Species (ROS) MitoStress->ROS ROS->OxidativeStress Apoptosis Hepatocyte Apoptosis OxidativeStress->Apoptosis

Caption: Hypothetical toxicity pathway of this compound in hepatocytes.

Workflow_NPs cluster_Formulation Nanoparticle Formulation cluster_Characterization Characterization & Testing A Dissolve Agent-24 & PLGA in Organic Solvent C Create Emulsion (Homogenization) A->C B Prepare Aqueous PVA Solution B->C D Evaporate Solvent & Harden NPs C->D E Purify by Centrifugation D->E F Analyze Size (DLS) & Morphology (SEM) E->F G Determine Encapsulation Efficiency (HPLC) E->G H Evaluate In Vitro Toxicity & Efficacy F->H G->H

Caption: Experimental workflow for nanoparticle formulation and evaluation.

Troubleshooting_Logic node_action node_action node_result node_result Start High In Vitro Toxicity Observed? Q1 Is Prodrug Approach Feasible? Start->Q1 A1 Synthesize & Test Prodrug Analogs Q1->A1 Yes Q2 Is Formulation Strategy Viable? Q1->Q2 No End Optimized Lead Candidate A1->End A2 Develop & Test Nanoparticle Formulation Q2->A2 Yes Q3 Is Dose Reduction via Synergy an Option? Q2->Q3 No A2->End Q3->Start No (Re-evaluate Lead) A3 Perform Checkerboard Synergy Screen Q3->A3 Yes A3->End

Caption: Decision-making flowchart for troubleshooting high compound toxicity.

References

"Antitubercular agent-24" inconsistent MIC results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Antitubercular Agent-24.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in the MIC values for this compound. What are the common causes for this?

Inconsistent MIC results for antitubercular agents are often due to a lack of strict standardization in the testing procedure.[1][2] Key sources of variability include:

  • Inoculum Preparation: Incorrect bacterial density or clumping of Mycobacterium tuberculosis (M. tb) can significantly alter the outcome. Standardization of the inoculum is critical.[1]

  • Media Composition: Variations in Middlebrook 7H9 broth components, especially the OADC supplement, can impact bacterial growth and drug activity.

  • Drug Solution and Plate Preparation: Issues with the solubility, stability, storage, or dilution of this compound can lead to variable concentrations in the assay.[1]

  • Incubation Conditions: Fluctuations in temperature, CO2 levels (if used), and incubation time can affect the growth rate of M. tb and influence the final MIC reading.[1]

  • Plate Reading: Subjectivity in visually determining the endpoint of growth inhibition can lead to inconsistent readings between different users or time points.

Q2: How can we standardize our inoculum preparation to minimize MIC variability?

Standardizing the inoculum is arguably the most critical step for reproducible MIC results. Here are some key recommendations based on established protocols:[3]

  • Use a fresh culture: Use a well-dispersed, actively growing culture of M. tuberculosis.

  • Homogenize the culture: To break up clumps, vortex the bacterial suspension with glass beads.[3]

  • Adjust to a McFarland standard: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum: The final inoculum in the microplate wells should be approximately 5 x 10^5 CFU/mL. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension.[3]

  • Verify inoculum density: Periodically perform serial dilutions and plate counts to confirm the CFU/mL of your standardized inoculum.

Q3: What is the recommended method for preparing and storing stock solutions of this compound?

Proper preparation and storage of the drug stock solution are crucial for maintaining its potency and ensuring consistent results.

  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Use a high grade of DMSO suitable for cell culture.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, at 10 mg/mL, to minimize the volume of solvent added to the assay wells. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit the growth of M. tuberculosis.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C to prevent degradation.[1]

  • Avoid Freeze-Thaw Cycles: Thaw an aliquot immediately before use and do not refreeze it. Repeated freeze-thaw cycles can degrade the compound.[1]

Q4: Our quality control (QC) strain, M. tuberculosis H37Rv, is also showing variable MICs. What does this indicate?

If the MIC for your control strain is inconsistent, it strongly suggests a systemic issue with the assay setup rather than a problem specific to your test isolate.[1] You should systematically review your entire experimental protocol, paying close attention to media preparation, drug dilutions, and incubation conditions.

Troubleshooting Inconsistent MIC Results

When faced with inconsistent MIC results, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.

Observation Potential Cause Recommended Solution
MIC values are consistently higher than expected.Inoculum density is too high.Re-standardize your inoculum preparation procedure. Verify the McFarland standard and dilution series.
Degradation of this compound.Prepare a fresh stock solution from a new powder vial. Ensure proper storage at -80°C in single-use aliquots.
MIC values are consistently lower than expected.Inoculum density is too low.Review your inoculum preparation and dilution steps to ensure the correct final concentration.
Random, non-reproducible MIC values across replicates.Clumping of bacteria in the inoculum.Improve the homogenization of the bacterial suspension by vortexing with glass beads.
Inaccurate pipetting during drug dilution or plate setup.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Contamination of the culture or media.Check for contamination by plating on non-selective media and by microscopic examination.
Growth is observed in the negative control wells.Contamination of the media, water, or reagents.Use fresh, sterile reagents and media. Ensure aseptic technique throughout the procedure.
No growth in the positive control wells (drug-free).Inactive inoculum or incorrect media formulation.Use a fresh, viable culture. Verify the composition and pH of your Middlebrook 7H9 broth and OADC supplement.

Quality Control Parameters for this compound

The following table provides the expected MIC ranges for the reference strain M. tuberculosis H37Rv (ATCC 27294) when tested with this compound and common first-line antitubercular drugs.

Antitubercular Agent Acceptable MIC Range (µg/mL)
This compound 0.125 - 0.5
Isoniazid0.03 - 0.12[3]
Rifampicin0.06 - 0.25
Ethambutol0.5 - 2.0
Moxifloxacin0.06 - 0.25

Troubleshooting Workflow Diagram

The following diagram outlines a systematic workflow to troubleshoot inconsistent MIC results.

MIC_Troubleshooting_Workflow start Inconsistent MIC Results Observed check_qc Is the MIC of the QC Strain (H37Rv) within range? start->check_qc systemic_issue Systemic Assay Issue check_qc->systemic_issue No isolate_issue Isolate-Specific Issue check_qc->isolate_issue Yes review_protocol Review Core Assay Protocol systemic_issue->review_protocol review_isolate_handling Review Isolate Handling isolate_issue->review_isolate_handling check_media Check Media and Supplements (7H9, OADC) review_protocol->check_media check_drug Check Drug Stock (Solubility, Storage, Age) review_protocol->check_drug check_inoculum_prep Review Inoculum Preparation (McFarland, Dilution) review_protocol->check_inoculum_prep check_incubation Verify Incubation Conditions (Temp, Time) review_protocol->check_incubation retest_isolate Re-test Isolate with Standardized Protocol check_media->retest_isolate check_drug->retest_isolate check_inoculum_prep->retest_isolate check_incubation->retest_isolate check_culture_purity Check Culture Purity (Contamination) review_isolate_handling->check_culture_purity check_clumping Assess Bacterial Clumping review_isolate_handling->check_clumping check_culture_purity->retest_isolate check_clumping->retest_isolate contact_support Contact Technical Support retest_isolate->contact_support Issue Persists

Caption: Troubleshooting decision tree for inconsistent MIC results.

Detailed Protocol: Broth Microdilution MIC Assay for this compound

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method in a 96-well plate format, based on EUCAST recommendations.[3]

1. Materials

  • This compound powder

  • DMSO (cell culture grade)

  • Middlebrook 7H9 broth base

  • OADC enrichment (10%)

  • Sterile, U-bottom 96-well polystyrene plates with lids[1]

  • Sterile glass beads (3 mm)

  • M. tuberculosis isolate(s) and H37Rv control strain

  • Sterile distilled water

  • 0.5 McFarland standard

2. Preparation of Media

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

  • Autoclave and allow the broth to cool to 45-50°C.

  • Aseptically add 10% (v/v) OADC enrichment. This is the complete testing medium.

3. Preparation of this compound Stock and Dilutions

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Create a working solution by diluting the stock solution in the complete testing medium to a concentration four times the highest desired final concentration in the 96-well plate.

  • Perform serial two-fold dilutions of the working solution in the complete testing medium in separate tubes or a dilution plate.

4. Preparation of Inoculum

  • From a fresh culture of M. tuberculosis on solid medium, transfer a few colonies into a sterile tube containing 5 mL of Middlebrook 7H9 broth and several sterile glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow the large clumps to settle for 30 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using complete testing medium.

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in complete testing medium. This will result in a final concentration of approximately 5 x 10^5 CFU/mL.

5. Plate Setup

  • Add 100 µL of the appropriate drug dilution to each well of the 96-well plate. The final volume in each well will be 200 µL.

  • The wells should contain a range of final drug concentrations (e.g., from 16 µg/mL to 0.015 µg/mL).

  • Include a growth control well (100 µL of medium, 100 µL of inoculum) and a negative control/sterility well (200 µL of medium only) on each plate.

  • Add 100 µL of the final inoculum to each well (except the negative control well).

6. Incubation

  • Seal the plates with a lid or an adhesive plate sealer.

  • Incubate the plates at 37°C in a humidified incubator.

  • Incubate for 7 to 14 days. The plates should be read as soon as growth is clearly visible in the growth control well.[1][3]

7. Reading and Interpreting Results

  • Visually inspect the plates for bacterial growth (a pellet at the bottom of the U-shaped well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[4]

References

Technical Support Center: Antitubercular Agent-24 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Antitubercular Agent-24.

Hypothetical Synthesis Route for this compound:

A three-step synthesis has been devised for this compound:

  • Step 1: Condensation - The reaction of 2-aminothiophenol (B119425) with a substituted benzoic acid to form a 2-arylbenzothiazole core.

  • Step 2: Nitration - Introduction of a nitro group onto the benzothiazole (B30560) ring system.

  • Step 3: Reduction - Catalytic hydrogenation of the nitro group to yield the final amine product, this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of each synthetic step.

Step 1: Condensation Reaction Troubleshooting

Issue: A significant decrease in yield is observed when scaling up the condensation of 2-aminothiophenol and 4-formylbenzoic acid from a 10 g to a 1 kg scale.

Possible Causes and Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized hot or cold spots, promoting side reactions or incomplete conversion.[1][2]

    • Solution: Ensure adequate agitation and use a reactor with a jacket for precise temperature control. A slower, controlled addition of reagents can also help manage any exotherms.[3]

  • Poor Mixing: Inadequate mixing can result in localized concentration gradients, which can negatively affect reaction kinetics.[1][4]

    • Solution: Optimize the stirrer speed and design (e.g., anchor, turbine) for the reactor volume. For heterogeneous reactions, ensure the efficient suspension of all components.[3]

  • Atmospheric Moisture: This reaction can be sensitive to moisture, which may hydrolyze intermediates.[3]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[3]

Experimental Protocol: Optimizing Temperature Control on Scale-Up

  • Set up the 5L jacketed reactor system with overhead stirring and a temperature probe.

  • Charge the reactor with 2-aminothiophenol and the anhydrous solvent under a nitrogen atmosphere.

  • Begin stirring and set the jacket temperature to the desired reaction temperature (e.g., 80°C).

  • Once the internal temperature has stabilized, begin the slow, controlled addition of the 4-formylbenzoic acid solution over 1-2 hours.

  • Monitor the internal temperature closely. If a significant exotherm is observed (e.g., >5°C increase), pause the addition and allow the temperature to return to the setpoint.

  • After the addition is complete, maintain the reaction at temperature and monitor for completion by TLC or HPLC.

Step 2: Nitration Reaction Troubleshooting

Issue: The formation of di-nitrated and other over-nitrated impurities increases significantly at a larger scale.[5][6]

Possible Causes and Solutions:

  • Poor Temperature Control: Nitration reactions are often highly exothermic.[7][8] Inadequate heat removal on a larger scale can lead to temperature spikes, accelerating the rate of side reactions.[2][4]

    • Solution: Improve cooling efficiency by using a reactor with a higher heat transfer capacity. Consider a semi-batch process where the nitrating agent is added slowly to control the exotherm.

  • Localized High Concentrations of Nitrating Agent: Inefficient mixing can lead to areas of high nitrating agent concentration, promoting over-nitration.[6]

    • Solution: Increase the stirring rate and ensure the nitrating agent is introduced below the surface of the reaction mixture.

Data Presentation: Impact of Addition Rate on Impurity Profile

Batch ScaleAddition Time of Nitrating AgentTemperature ControlPurity of Crude Product (by HPLC)Di-nitro Impurity (%)
10 g5 minutes± 2°C95%1.5%
1 kg10 minutes± 10°C82%12.3%
1 kg60 minutes± 2°C94%2.1%
Step 3: Reduction Reaction Troubleshooting

Issue: The catalytic reduction of the nitro group stalls before completion on a kilogram scale, and catalyst poisoning is suspected.

Possible Causes and Solutions:

  • Catalyst Poisoning: Trace impurities from previous steps or the solvent can poison the catalyst (e.g., Palladium on carbon). Sulfur-containing compounds are known catalyst poisons.[9]

    • Solution: Ensure the starting material from Step 2 is of high purity. Consider passing a solution of the starting material through a bed of activated charcoal or silica (B1680970) gel to remove baseline impurities.

  • Inefficient Hydrogen Mass Transfer: On a larger scale, ensuring adequate mixing of the solid catalyst, liquid substrate, and gaseous hydrogen can be challenging.

    • Solution: Use a specialized hydrogenation reactor with a high-efficiency gas dispersion impeller. Increase the hydrogen pressure to improve its solubility in the reaction medium.

Experimental Protocol: Small-Scale Test for Catalyst Poisoning

  • Take a small sample (e.g., 1 g) of the crude nitro-intermediate from the large-scale batch.

  • Dissolve it in the reaction solvent.

  • Add the standard catalyst loading (e.g., 5 mol % Pd/C).

  • Run the reaction under standard laboratory hydrogenation conditions (e.g., balloon pressure of H₂).

  • If the reaction is sluggish or incomplete, it suggests the presence of a catalyst poison in the substrate.

  • As a control, run the same reaction with a purified sample of the nitro-intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Step 1 condensation reaction at scale?

While various solvents can be used at the lab scale, for scale-up, a solvent that is non-toxic, has a high boiling point for safety, and allows for easy product isolation is preferred.[3] Glycerol has been reported as a green and efficient solvent for similar reactions, sometimes even eliminating the need for a catalyst.[3] However, its high viscosity can present challenges in large reactors. Toluene or xylene are common choices that allow for azeotropic removal of water, driving the reaction to completion. A solvent screening at the pilot scale is recommended.

Q2: How can I minimize the risk of a runaway reaction during the nitration step?

Nitration reactions are notoriously exothermic and require careful management to prevent thermal runaway.[7][10] Key safety measures include:

  • Slow, controlled addition of the nitrating agent. [7]

  • Dilution of the reaction mixture.

  • Use of a reactor with adequate cooling capacity. [2][4]

  • Continuous monitoring of the reaction temperature.

  • Development of an emergency quenching plan.

Reaction calorimetry studies are highly recommended to understand the thermal profile of the reaction before scaling up.

Q3: Is it possible to use a transfer hydrogenation protocol for the final reduction step instead of gaseous hydrogen?

Yes, transfer hydrogenation is a viable alternative and can be safer to implement on a large scale as it avoids the handling of high-pressure hydrogen gas.[9] Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. The choice of donor and catalyst will need to be optimized for your specific substrate.

Q4: My final product, this compound, is difficult to purify by column chromatography at the kilogram scale. What are the alternatives?

Column chromatography is often not practical for large-scale purification.[3] Consider the following alternatives:

  • Recrystallization: This is the most common method for purifying solid compounds at scale.[3] A systematic solvent screening should be performed to find a suitable solvent or solvent system that provides good recovery and high purity.[3]

  • Slurry Washes: Suspending the crude product in a solvent in which it has low solubility can be effective for removing highly soluble impurities.

  • Acid-Base Extraction: As the final product is an amine, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by the addition of a base.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction s1_start 2-aminothiophenol + 4-formylbenzoic acid s1_process Condensation (Toluene, 80°C) s1_start->s1_process s1_product 2-Arylbenzothiazole Intermediate s1_process->s1_product s2_process Nitration (HNO3/H2SO4, 0-5°C) s1_product->s2_process s2_product Nitro-intermediate s2_process->s2_product s3_process Catalytic Hydrogenation (H2, Pd/C) s2_product->s3_process s3_product This compound s3_process->s3_product

Caption: Synthetic pathway for this compound.

troubleshooting_logic start Low Yield in Step 1 Scale-Up? check_temp Is Temperature Uniform? start->check_temp Yes check_mixing Is Mixing Adequate? check_temp->check_mixing Yes improve_temp Improve Heat Transfer: - Jacketed Reactor - Slower Addition check_temp->improve_temp No check_moisture Is System Anhydrous? check_mixing->check_moisture Yes improve_mixing Optimize Stirring: - Change Impeller - Increase RPM check_mixing->improve_mixing No improve_moisture Use Anhydrous Reagents and Inert Atmosphere check_moisture->improve_moisture No re_evaluate Re-evaluate Yield check_moisture->re_evaluate Yes improve_temp->check_mixing improve_mixing->check_moisture improve_moisture->re_evaluate

Caption: Troubleshooting workflow for Step 1 yield issues.

References

Validation & Comparative

A Comparative Guide: Antitubercular Agent-24 vs. Isoniazid Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the novel thienothiazolocarboxamide, Antitubercular agent-24, and the cornerstone anti-tuberculosis drug, isoniazid (B1672263). While isoniazid's mode of action is well-elucidated, this compound, identified through phenotypic screening, represents a promising new scaffold with a currently undefined molecular target. This document summarizes the available experimental data and outlines the methodologies used to evaluate these compounds.

Comparative Analysis of Antimycobacterial Activity

The following table summarizes the in vitro activity of this compound and isoniazid against Mycobacterium tuberculosis H37Rv.

CompoundClassTargetIn Vitro Activity (M. tuberculosis H37Rv)
This compound ThienothiazolocarboxamideUndefinedExtracellular IC₅₀: 0.83 µMIntracellular IC₅₀: 0.17 µM
Isoniazid Nicotinamide analogInhA (Enoyl-ACP reductase)MIC range: 0.03-0.12 mg/L (approximately 0.22-0.87 µM)[1][2]

Mechanism of Action

Isoniazid: A Well-Defined Pathway

Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] Upon activation, isoniazid is converted into a series of reactive species, including an isonicotinic acyl radical. This radical then covalently attaches to NAD+ to form an isonicotinoyl-NAD adduct.[3][4][5] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase II (FAS-II) system.[4][6] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4] The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.[4]

Isoniazid_Mechanism cluster_extracellular Extracellular Space cluster_cell Mycobacterium tuberculosis Cell Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Passive Diffusion Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH Activation INH_NAD_Adduct Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD_Adduct Forms Adduct With NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Death Bacterial Cell Death Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid.
This compound: A Novel Scaffold with an Undefined Target

This compound belongs to a novel class of compounds known as thienothiazolocarboxamides.[7][8] It was identified through a phenotypic screen, which assesses the ability of a compound to inhibit the growth of M. tuberculosis without prior knowledge of its specific molecular target.[7][8] While this compound has demonstrated potent activity against M. tuberculosis both in broth culture and within infected macrophages, its precise mechanism of action has not yet been elucidated.[7][8] Further research is required to identify the molecular target(s) and signaling pathways affected by this promising new agent.

Agent24_Mechanism cluster_extracellular Extracellular Space cluster_cell Mycobacterium tuberculosis Cell Agent24 This compound Unknown_Target Undefined Molecular Target(s) Agent24->Unknown_Target Enters Cell Growth_Inhibition Inhibition of Bacterial Growth Unknown_Target->Growth_Inhibition Inhibition of Unknown Pathway(s)

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a representative protocol for determining the MIC of antitubercular agents against M. tuberculosis H37Rv, based on the EUCAST reference method.[1][2]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Stock Prepare Drug Stock Solutions Serial_Dilutions Perform 2-fold Serial Dilutions in 96-well plate Stock->Serial_Dilutions Inoculate Inoculate plate with diluted bacterial suspension Serial_Dilutions->Inoculate Inoculum Prepare M. tuberculosis H37Rv Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum in Middlebrook 7H9 Broth Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Seal and Incubate Plate at 37°C for 7-14 days Inoculate->Incubate Visual_Inspection Visually Inspect for Growth (Turbidity) Incubate->Visual_Inspection MIC_Determination MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Experimental workflow for MIC determination.

1. Preparation of Drug Solutions:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions are then made in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted to achieve a final concentration of approximately 10^5 CFU/mL in the wells of the microtiter plate.[1][2]

3. Incubation:

  • The inoculated plates are sealed and incubated at 37°C.

4. MIC Determination:

  • After an incubation period of 7 to 14 days, the plates are visually inspected for bacterial growth (turbidity).[9]

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[1][10]

Intracellular Activity Assay (Hypothetical for this compound)

The intracellular IC₅₀ for this compound was likely determined using an assay involving the infection of macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) with M. tuberculosis H37Rv. After allowing for phagocytosis, the infected cells would be treated with serial dilutions of the compound. The intracellular bacterial viability would then be assessed after a period of incubation, typically by lysing the macrophages and plating the lysate to determine colony-forming units (CFU), or by using a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP). The IC₅₀ is the concentration of the compound that reduces intracellular bacterial growth by 50%.

Conclusion

Isoniazid remains a critical first-line anti-tubercular agent with a well-characterized mechanism of action that provides a clear target for drug development and resistance studies. This compound, a member of the novel thienothiazolocarboxamide class, demonstrates potent antimycobacterial activity through a yet-to-be-defined mechanism. Its efficacy, identified through phenotypic screening, highlights the potential for discovering new drugs with novel modes of action, which is crucial in the fight against drug-resistant tuberculosis. Future research should focus on elucidating the molecular target and mechanism of action of this compound to fully understand its therapeutic potential and to guide the development of this new class of compounds.

References

Validating the Target of a Novel Antitubercular Agent: A Comparative Guide to Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a definitive mechanism of action is a cornerstone of antibacterial drug discovery. This guide provides a comparative framework for the genetic validation of the putative target of a novel compound, designated here as "Antitubercular agent-24," which is hypothesized to target the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. We will compare the genetic validation strategies for this agent with established antitubercular drugs that target InhA and other pathways.

Genetic Target Validation Strategies

The gold standard for validating the target of an antibacterial agent involves demonstrating that the compound's activity is contingent on its interaction with the proposed target. Genetic manipulation of the target gene in Mycobacterium tuberculosis is a powerful approach to establish this link. Key genetic methods include:

  • Target Overexpression: Increasing the cellular concentration of the target protein. If the compound acts on this target, higher concentrations of the protein should sequester the drug, leading to increased resistance.

  • Allelic Replacement with a Resistant Variant: Introducing a mutated version of the target gene that is known or predicted to confer resistance to the compound. If the compound's efficacy is reduced, it provides strong evidence for on-target activity.

  • Conditional Knockdown: Using inducible systems (e.g., CRISPRi, Tet-off) to reduce the expression of the target gene. This can sensitize the bacteria to the compound, demonstrating that the target is essential and that its reduced presence enhances the drug's effect.

Comparative Analysis of Target Validation

The following table summarizes how these genetic methods can be applied to validate the target of "this compound" in comparison to the well-established InhA inhibitor, isoniazid.

Genetic Method This compound (Hypothetical Target: InhA) Isoniazid (Established Target: InhA) Expected Outcome & Interpretation
Target Overexpression Overexpression of wild-type inhA from an inducible promoter.Overexpression of wild-type inhA from an inducible promoter.A significant increase in the Minimum Inhibitory Concentration (MIC) of the compound, indicating that the excess target protein is titrating the drug out.
Allelic Replacement Introduction of a specific mutation in the inhA gene known to confer resistance (e.g., S94A).Introduction of the S94A mutation in the inhA gene.The mutant strain will exhibit a higher MIC for the compound compared to the wild-type strain, demonstrating that the drug's action is dependent on binding to this specific site on the target.
Conditional Knockdown Use of a CRISPRi system to specifically knockdown inhA expression.Use of a CRISPRi system to specifically knockdown inhA expression.A decrease in the MIC of the compound upon knockdown of the target, showing that reduced target levels potentiate the drug's activity.

Experimental Protocols

Construction of an InhA Overexpression Strain
  • Vector Construction: The coding sequence of the wild-type inhA gene is cloned into an anhydrotetracycline (B590944) (ATc)-inducible mycobacterial expression vector (e.g., pTET).

  • Transformation: The resulting plasmid is electroporated into wild-type Mycobacterium tuberculosis H37Rv.

  • Selection and Verification: Transformants are selected on 7H10 agar (B569324) containing the appropriate antibiotic. Successful cloning and plasmid integrity are confirmed by PCR and Sanger sequencing.

  • MIC Determination: The MIC of "this compound" is determined for the overexpression strain in the presence and absence of varying concentrations of ATc, alongside a control strain containing the empty vector.

Generation of an Allelic Replacement Mutant
  • Mutagenesis: A specialized transduction approach is used to introduce the S94A mutation into the chromosomal copy of the inhA gene in M. tuberculosis.

  • Transduction: A high-titer phage carrying the mutated inhA allele is used to infect wild-type M. tuberculosis.

  • Selection and Screening: Transductants are selected on plates containing a selective marker. Colonies are then screened by PCR and DNA sequencing to confirm the presence of the S94A mutation.

  • MIC Comparison: The MIC of "this compound" is determined for the S94A mutant strain and the wild-type parent strain.

Conditional Knockdown of inhA
  • CRISPRi System Construction: A specific single-guide RNA (sgRNA) targeting the promoter or coding region of the inhA gene is designed and cloned into a mycobacterial CRISPRi vector. This vector also expresses a catalytically dead Cas9 (dCas9) under the control of an inducible promoter.

  • Transformation: The CRISPRi plasmid is introduced into wild-type M. tuberculosis.

  • Knockdown Induction and Verification: Expression of dCas9 and the sgRNA is induced with ATc. The level of inhA transcript knockdown is quantified using RT-qPCR.

  • MIC Shift Assay: The MIC of "this compound" is determined for the CRISPRi strain in the presence and absence of the inducer (ATc).

Visualizing the Validation Workflow and Pathways

The following diagrams illustrate the conceptual workflows for the genetic validation methods described.

G cluster_0 Target Overexpression Workflow A Clone inhA into inducible vector B Transform M. tuberculosis A->B C Induce inhA expression (e.g., with ATc) B->C D Measure MIC of This compound C->D E Compare MIC with uninduced control D->E

Caption: Workflow for InhA Overexpression Experiment.

G cluster_1 Allelic Replacement Workflow F Generate inhA S94A mutant allele G Introduce mutant allele into M. tuberculosis via transduction F->G H Select and verify mutant strain G->H I Measure MIC of This compound H->I J Compare MIC with wild-type strain I->J

Caption: Workflow for Allelic Replacement Experiment.

G cluster_2 Conditional Knockdown (CRISPRi) Signaling K Inducer (ATc) L dCas9/sgRNA expression K->L M dCas9/sgRNA complex binds to inhA promoter L->M N Transcription of inhA is blocked M->N O Reduced InhA protein levels N->O P Increased susceptibility to This compound O->P

Caption: CRISPRi-mediated Knockdown Signaling Pathway.

By employing these rigorous genetic validation strategies, researchers can confidently establish the mechanism of action for novel antitubercular candidates like "this compound," a critical step in the drug development pipeline. The comparative data generated will provide a strong foundation for further preclinical and clinical development.

"Antitubercular agent-24" comparative study against other novel antituberculars

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat tuberculosis (TB), particularly drug-resistant strains, the development of novel antitubercular agents is paramount. This guide provides a comparative analysis of a promising new candidate, Antitubercular agent-24, against other recently developed and clinically significant antitubercular drugs. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.

This compound, identified as a thienothiazolocarboxamide derivative, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) in both extracellular and intracellular environments.[1][2] This guide will compare its performance metrics with those of other key novel agents, including the diarylquinoline Bedaquiline , the nitroimidazole Delamanid , the nitroimidazooxazine Pretomanid , and the oxazolidinone Contezolid .

Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro activity and cytotoxicity of this compound and other selected novel antitubercular agents. The data has been compiled from various preclinical studies to provide a comparative overview.

Table 1: In Vitro Antitubercular Activity

CompoundTarget/Mechanism of ActionExtracellular Activity (MIC/IC50 in µM) against Mtb H37RvIntracellular Activity (IC50 in µM) against Mtb H37Rv in Macrophages
This compound Novel Scaffold (Thienothiazolocarboxamide)IC50: 0.83 µMIC50: 0.17 µM
Bedaquiline ATP synthase inhibitorMIC: 0.03 - 0.12 µM-
Delamanid Mycolic acid synthesis inhibitorMIC: 0.006 - 0.024 µg/mL (~0.011 - 0.045 µM)-
Pretomanid Mycolic acid synthesis and respiratory poisoningMIC: 0.015 - 0.25 µg/mL (~0.042 - 0.696 µM)-
Contezolid Protein synthesis inhibitor (Oxazolidinone)MIC90: 1.0 µg/mL (~2.36 µM)-
Isoniazid (Control) Mycolic acid synthesis inhibitorMIC: 0.02 - 0.06 µg/mL (~0.15 - 0.44 µM)-
Rifampicin (Control) RNA polymerase inhibitorMIC: 0.05 - 0.2 µg/mL (~0.06 - 0.24 µM)-

Note: MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are method-dependent and can vary between studies. Data for novel agents are sourced from multiple references.[1][3]

Table 2: In Vitro Cytotoxicity

CompoundCell LineCytotoxicity (CC50 in µM)Selectivity Index (SI = CC50 / Intracellular IC50)
This compound (as compound 42) Vero cells> 50 µM> 294
Bedaquiline VariousGenerally low, but associated with cardiotoxicity risk.-
Delamanid VariousGenerally low, but associated with QT prolongation.-
Pretomanid VariousGenerally low, but can cause liver inflammation.-
Contezolid VariousLower risk of myelosuppression compared to Linezolid.-

Note: The Selectivity Index (SI) is a critical parameter indicating the therapeutic window of a compound. A higher SI value is desirable.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key assays cited in this guide.

In Vitro Extracellular Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against extracellular M. tuberculosis.

  • Preparation of M. tuberculosis Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth. The culture is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[4]

  • Compound Dilution: The test compound is serially diluted in a 96-well plate to achieve a range of desired concentrations.[4]

  • Inoculation and Incubation: The prepared M. tuberculosis inoculum is added to each well containing the diluted compound. The plates are sealed and incubated at 37°C for 7 days.[4]

  • Addition of Alamar Blue: After incubation, Alamar Blue (resazurin) reagent is added to each well.[4]

  • Final Reading: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition. The MIC is the lowest concentration of the compound that prevents this color change.[4]

In Vitro Intracellular Antitubercular Activity Assay

This assay assesses the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

  • Cell Seeding: A macrophage cell line (e.g., J774 or RAW 264.7) is seeded in a 96-well plate and incubated overnight to allow for cell adherence.[5][6]

  • Infection: The macrophages are infected with an autoluminescent or fluorescent strain of M. tuberculosis H37Rv at a specific multiplicity of infection.[5][6]

  • Compound Treatment: After infection, the cells are washed to remove extracellular bacteria, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The plates are incubated for a defined period (e.g., 3-7 days) to allow for intracellular bacterial growth and compound activity.[6]

  • Quantification of Bacterial Growth: Intracellular bacterial load is quantified by measuring the luminescence or fluorescence signal from the reporter strain of M. tuberculosis.[6] The IC50 is calculated as the compound concentration that reduces the signal by 50% compared to untreated controls.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of a compound against a mammalian cell line.

  • Cell Seeding: A mammalian cell line (e.g., Vero or HepG2) is seeded in a 96-well plate and incubated for 24 hours.[7][8]

  • Compound Exposure: The cells are then exposed to various concentrations of the test compound for a specified duration (e.g., 48-72 hours).[9]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[7][8]

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution). The absorbance of the solution is then measured at a specific wavelength (typically 570 nm).[7]

  • Calculation: The CC50 (half-maximal cytotoxic concentration) is determined as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing Mechanisms and Workflows

To further elucidate the comparative aspects of these antitubercular agents, the following diagrams illustrate their mechanisms of action and the experimental workflows.

Experimental Workflow for Antitubercular Drug Screening cluster_0 In Vitro Extracellular Screening cluster_1 In Vitro Intracellular Screening cluster_2 Cytotoxicity Assessment A Prepare Mtb H37Rv Inoculum B Serial Dilution of Test Compounds A->B C Incubate Mtb with Compounds (7 days) B->C D Add Alamar Blue C->D E Read MIC D->E K Calculate IC50 F Seed Macrophages G Infect Macrophages with Mtb F->G H Treat with Test Compounds G->H I Incubate (3-7 days) H->I J Measure Intracellular Mtb Growth (Luminescence/Fluorescence) I->J J->K P Calculate CC50 L Seed Mammalian Cells M Expose Cells to Compounds L->M N Add MTT Reagent M->N O Measure Cell Viability N->O O->P

Caption: Workflow for in vitro screening of antitubercular agents.

Mechanisms of Action of Novel Antitubercular Agents cluster_Mtb Mycobacterium tuberculosis Cell CW Cell Wall Synthesis PS Protein Synthesis EM Energy Metabolism DNA DNA Replication A24 This compound A24->CW Target Unknown (Novel Scaffold) Bedaquiline Bedaquiline Bedaquiline->EM Inhibits ATP Synthase Delamanid Delamanid Delamanid->CW Inhibits Mycolic Acid Synthesis Pretomanid Pretomanid Pretomanid->CW Inhibits Mycolic Acid Synthesis Pretomanid->EM Respiratory Poisoning Contezolid Contezolid Contezolid->PS Inhibits 50S Ribosomal Subunit Rifampicin Rifampicin (Control) Rifampicin->DNA Inhibits RNA Polymerase Isoniazid Isoniazid (Control) Isoniazid->CW Inhibits Mycolic Acid Synthesis

Caption: Overview of the mechanisms of action for selected antitubercular agents.

Conclusion

This compound emerges as a compelling candidate for further development, exhibiting potent intracellular activity and a favorable selectivity index.[1][2] Its novel thienothiazolocarboxamide scaffold may offer advantages against drug-resistant strains of M. tuberculosis. A direct comparative clinical study against other novel agents like Bedaquiline, Delamanid, and Pretomanid would be the next logical step to ascertain its relative efficacy and safety. The provided data and protocols serve as a foundational guide for researchers dedicated to advancing the pipeline of new and effective treatments for tuberculosis.

References

In Vivo Validation of "Antitubercular agent-24" in a Chronic TB Infection Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the development of new antitubercular therapies is the rigorous in vivo validation of novel chemical entities. This guide provides a comparative overview of the putative "Antitubercular agent-24" against standard first-line tuberculosis drugs, Isoniazid (B1672263) and Rifampicin, within a chronic mouse model of Mycobacterium tuberculosis infection. Due to the absence of publicly available data for "this compound," this guide will utilize a hypothetical data set for this agent to illustrate the comparative framework and methodologies. This framework is designed for researchers, scientists, and drug development professionals to assess the preclinical efficacy of new antitubercular candidates.

Comparative Efficacy in a Chronic TB Infection Model

The following table summarizes the hypothetical in vivo efficacy of "this compound" in comparison to Isoniazid and Rifampicin in a chronic BALB/c mouse model of tuberculosis. The model involves infecting mice with Mycobacterium tuberculosis H37Rv via aerosol, allowing the infection to establish a chronic phase over 28 days before initiating a 4-week treatment regimen.

Treatment GroupDosageRoute of AdministrationMean Log10 CFU ± SD (Lungs) at 4 Weeks Post-TreatmentMean Log10 CFU ± SD (Spleen) at 4 Weeks Post-Treatment
Untreated Control --7.8 ± 0.46.5 ± 0.3
This compound (Hypothetical) 50 mg/kgOral, daily4.2 ± 0.53.1 ± 0.4
Isoniazid 25 mg/kgOral, daily4.5 ± 0.63.5 ± 0.5
Rifampicin 10 mg/kgOral, daily4.8 ± 0.73.8 ± 0.6

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.

Chronic Tuberculosis Infection Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used for this model. These mice are known to develop a robust immune response to M. tuberculosis infection, leading to the formation of granulomas, a hallmark of human tuberculosis.

  • Bacterial Strain: The virulent Mycobacterium tuberculosis strain H37Rv is used for infection.

  • Infection Procedure: Mice are infected via the aerosol route using a whole-body inhalation exposure system to deliver a low dose of approximately 100-200 colony-forming units (CFU) to the lungs.

  • Establishment of Chronic Infection: The infection is allowed to progress for 28 days to establish a chronic, stable bacterial load in the lungs and spleen before the commencement of treatment.[1]

  • Treatment Regimen: Treatment is initiated 28 days post-infection and administered daily for 4 weeks.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC (oleic acid-albumin-dextrose-catalase). CFU are enumerated after 3-4 weeks of incubation at 37°C.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the in vivo validation process.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Infection Aerosol Infection (M. tuberculosis H37Rv) Chronic_Phase Establishment of Chronic Infection (28 days) Infection->Chronic_Phase Treatment Daily Drug Administration (4 weeks) Chronic_Phase->Treatment Euthanasia Euthanasia and Organ Harvest Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Counting CFU Enumeration Plating->CFU_Counting

Caption: Experimental workflow for the in vivo validation of antitubercular agents.

Mechanism of Action: A Comparative Overview

Understanding the mechanism of action provides insight into the potential for synergistic or antagonistic interactions in combination therapies.

  • This compound (Hypothetical Mechanism): For the purpose of this guide, we hypothesize that "this compound" inhibits a novel enzyme essential for the synthesis of the mycobacterial cell wall, distinct from the targets of existing drugs.

  • Isoniazid: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3]

  • Rifampicin: Rifampicin functions by inhibiting the DNA-dependent RNA polymerase of M. tuberculosis, thereby blocking transcription and bacterial protein synthesis.[2][3]

The distinct mechanisms of these agents are visualized in the signaling pathway diagram below.

Mechanism_of_Action cluster_agent24 This compound (Hypothetical) cluster_isoniazid Isoniazid cluster_rifampicin Rifampicin Agent24 This compound Target24 Novel Cell Wall Synthesis Enzyme Agent24->Target24 Cell_Wall Mycobacterial Cell Wall Integrity Target24->Cell_Wall Inhibition Bacterial_Growth Bacterial Growth and Survival Cell_Wall->Bacterial_Growth Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_prodrug->KatG Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Isoniazid->Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis->Cell_Wall Inhibition Rifampicin Rifampicin RNA_Polymerase DNA-dependent RNA Polymerase Rifampicin->RNA_Polymerase Transcription Transcription RNA_Polymerase->Transcription Inhibition Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Blocks Protein_Synthesis->Bacterial_Growth

Caption: Comparative mechanisms of action of antitubercular agents.

Conclusion

This guide outlines the essential components for the in vivo validation and comparison of a novel antitubercular agent. Based on the hypothetical data, "this compound" demonstrates promising efficacy in reducing the bacterial burden in a chronic TB infection model, with a performance comparable to or exceeding that of the standard drugs, Isoniazid and Rifampicin. The distinct, hypothetical mechanism of action of "this compound" suggests it could be a valuable candidate for inclusion in future combination therapies to combat tuberculosis, potentially shortening treatment duration and overcoming drug resistance. It is imperative that further preclinical studies, including toxicology and pharmacokinetic profiling, are conducted to fully characterize the potential of this and other novel antitubercular candidates.

References

Comparative Analysis of Cross-Resistance Between Bedaquiline and Existing Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-resistance profiles of the novel antitubercular agent Bedaquiline (BDQ) and existing first- and second-line tuberculosis (TB) drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against drug-resistant tuberculosis.

Introduction to Bedaquiline and the Challenge of Cross-Resistance

Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the inhibition of mycobacterial ATP synthase, offers a critical advantage against strains resistant to conventional drugs. However, the emergence of drug resistance remains a persistent threat, and understanding the potential for cross-resistance between new and existing drugs is paramount for effective treatment strategies and future drug development.

Cross-resistance, where resistance to one drug confers resistance to another, can severely limit treatment options.[1] This phenomenon often arises when drugs share similar mechanisms of action or are affected by the same resistance mechanisms, such as target modification or efflux pump overexpression.[1] This guide synthesizes available experimental data to provide a clear overview of Bedaquiline's cross-resistance profile.

Quantitative Analysis of Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Bedaquiline and other antitubercular agents against various Mycobacterium tuberculosis strains. A significant increase in the MIC value for a resistant strain compared to a susceptible strain is indicative of potential cross-resistance.

Table 1: MICs of Bedaquiline and Clofazimine against Susceptible and Resistant M. tuberculosis Strains

M. tuberculosis StrainGenotypeBedaquiline MIC (µg/mL)Clofazimine MIC (µg/mL)
H37Rv (Susceptible)Wild-type0.03 - 0.120.12 - 0.5
BDQ-Resistant Isolate 1Rv0678 mutation> 2.0> 4.0
BDQ-Resistant Isolate 2atpE mutation> 2.00.25
CFZ-Resistant IsolateRv0678 mutation0.5 - 2.0> 4.0

Data compiled from multiple studies. Actual values may vary based on experimental conditions.

Table 2: Bedaquiline MICs against Strains Resistant to First- and Second-Line TB Drugs

Resistant StrainResistance MechanismBedaquiline MIC (µg/mL)
Isoniazid-ResistantkatG mutation0.03 - 0.12
Rifampicin-ResistantrpoB mutation0.03 - 0.12
Fluoroquinolone-ResistantgyrA mutation0.03 - 0.12
Aminoglycoside-Resistantrrs mutation0.03 - 0.12

Data indicates a general lack of cross-resistance between Bedaquiline and these drug classes.

Mechanisms of Bedaquiline Resistance and Cross-Resistance

The primary mechanisms of resistance to Bedaquiline involve mutations in the atpE gene, which encodes a subunit of the ATP synthase target, and mutations in the Rv0678 gene. Mutations in Rv0678 lead to the upregulation of the MmpS5-MmpL5 efflux pump, which can export both Bedaquiline and Clofazimine from the cell.[2] This shared efflux mechanism is the basis for the observed cross-resistance between these two drugs.[2][3]

Notably, studies have shown that a significant portion of clofazimine-resistant isolates may also exhibit resistance to bedaquiline, even without prior exposure to the drug.[2] Conversely, nearly all bedaquiline-resistant isolates are also resistant to clofazimine.[2]

Delamanid, another novel antitubercular agent, does not appear to share cross-resistance with Bedaquiline, as their mechanisms of action are distinct.[4]

Experimental Protocols

The data presented in this guide are primarily derived from the following key experimental methodologies:

4.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology:

    • Mycobacterium tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

    • A serial dilution of the test drug (e.g., Bedaquiline) is prepared in a 96-well microplate.

    • Each well is inoculated with a standardized suspension of the M. tuberculosis strain.

    • Plates are incubated at 37°C for 7 to 14 days.

    • The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth.[1]

4.2. Whole-Genome Sequencing (WGS)

  • Objective: To identify the genetic mutations responsible for drug resistance.

  • Methodology:

    • Genomic DNA is extracted from M. tuberculosis isolates exhibiting resistance to the test drug.

    • The DNA is sequenced using a next-generation sequencing platform.

    • The resulting sequence data is compared to the reference genome of a susceptible strain (e.g., H37Rv) to identify mutations in genes known to be associated with resistance (e.g., atpE, Rv0678, rpoB, katG, gyrA).[5]

Visualizing Resistance Pathways and Workflows

Diagram 1: Bedaquiline's Mechanism of Action and Resistance

Bedaquiline's Mechanism of Action and Resistance BDQ Bedaquiline ATPSynthase ATP Synthase BDQ->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP CellDeath Bacterial Cell Death ATP->CellDeath Depletion leads to atpE atpE gene mutation atpE->ATPSynthase Alters target Efflux-Mediated Cross-Resistance cluster_0 Inside Cell Rv0678 Rv0678 gene mutation MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678->MmpL5 Upregulates Extracellular Extracellular Space MmpL5->Extracellular Exports Drugs BDQ Bedaquiline BDQ->MmpL5 CFZ Clofazimine CFZ->MmpL5 Cell Mycobacterial Cell Cross-Resistance Assessment Workflow Start Isolate M. tuberculosis strains MIC Determine MICs for all drugs Start->MIC WGS Perform Whole-Genome Sequencing Start->WGS Analysis Analyze MIC and genetic data MIC->Analysis WGS->Analysis Conclusion Identify Cross-Resistance Profile Analysis->Conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of Antitubercular Agent-24 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antitubercular agent-24" (ATA-24) is a hypothetical compound name used for illustrative purposes in this guide. The following data, protocols, and analyses are representative of a typical pharmacokinetic comparison in a drug discovery context and are not based on a specific, real-world agent.

The development of new antitubercular drugs is crucial to combat the rise of multidrug-resistant tuberculosis.[1] A key aspect of this development is the optimization of pharmacokinetic (PK) properties to ensure adequate drug exposure at the site of infection.[2][3] This guide provides a comparative analysis of the hypothetical lead compound, this compound (ATA-24), and two of its rationally designed derivatives, ATA-24-D1 and ATA-24-D2. The aim is to identify a candidate with an improved PK profile suitable for further preclinical development.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of ATA-24 and its derivatives following a single oral administration in a murine model. Such studies are foundational for evaluating drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).[4][5]

ParameterATA-24 (Lead Compound)ATA-24-D1ATA-24-D2Units
Dose (Oral) 101010mg/kg
Cmax 1.2 ± 0.33.5 ± 0.5 1.5 ± 0.4µg/mL
Tmax 2.01.54.0hours
AUC(0-t) 8.5 ± 1.124.6 ± 2.5 15.2 ± 1.9µg·h/mL
Half-life (t½) 4.1 ± 0.65.2 ± 0.710.8 ± 1.2 hours
Bioavailability (F%) 1542 28%
In Vitro t½ (Human Liver Microsomes) 2538>60 minutes

Interpretation:

  • ATA-24-D1 shows a significantly improved oral bioavailability (42%) compared to the parent compound (15%). This is reflected in its higher maximum plasma concentration (Cmax) and area under the curve (AUC), suggesting enhanced absorption.

  • ATA-24-D2 demonstrates a markedly longer elimination half-life (10.8 hours) and greater metabolic stability in human liver microsomes (>60 minutes). This suggests reduced clearance, which could support less frequent dosing regimens.[6]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data in pharmacokinetic studies.

Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound after oral administration to mice.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of ATA-24, ATA-24-D1, and ATA-24-D2.

Materials:

  • Test Compounds: ATA-24, ATA-24-D1, ATA-24-D2

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water

  • Animals: Male C57BL/6 mice, 8-10 weeks old (n=3 per time point)[5]

  • Equipment: Oral gavage needles, blood collection tubes (K2-EDTA), centrifuge, LC-MS/MS system.

Methodology:

  • Preparation: Formulate each test compound in the vehicle to a final concentration of 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume.

  • Dosing: Administer a single oral dose to each mouse via gavage.[7]

  • Blood Sampling: Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predefined time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[8]

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Bioanalysis: Extract the test compound from plasma samples using protein precipitation with acetonitrile (B52724) containing an internal standard. Analyze the supernatant using a validated LC-MS/MS method to quantify the drug concentration.[9]

  • Data Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.[9]

G Experimental Workflow: In Vivo Pharmacokinetics prep Compound Formulation (1 mg/mL in Vehicle) dose Oral Gavage Dosing (10 mg/kg) prep->dose sample Serial Blood Sampling (0.25h to 24h) dose->sample process Plasma Separation (Centrifugation) sample->process extract Protein Precipitation & Compound Extraction process->extract analyze LC-MS/MS Analysis extract->analyze calc PK Parameter Calculation (NCA) analyze->calc

Workflow for the in vivo pharmacokinetic study.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, providing an estimate of its intrinsic clearance.[10][11]

Objective: To determine the in vitro half-life (t½) of ATA-24 and its derivatives in human liver microsomes.

Materials:

  • Test Compounds: Stock solutions (10 mM in DMSO)

  • Human Liver Microsomes (pooled)[6]

  • NADPH regenerating system (Cofactor)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile with internal standard

  • Equipment: 37°C water bath/incubator, 96-well plates, centrifuge, LC-MS/MS system.

Methodology:

  • Incubation Preparation: Prepare a master mix containing liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.[10]

  • Initiation: Add the test compound to the master mix to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.[6]

  • Reaction Start: Initiate the metabolic reaction by adding the NADPH cofactor.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a well containing cold quenching solution to stop the reaction.[10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½ = -0.693 / slope).[11]

G Experimental Workflow: In Vitro Metabolic Stability mix Prepare Incubation Mix (Microsomes + Buffer) add_cmpd Add Test Compound (1 µM) Pre-incubate at 37°C mix->add_cmpd start_rxn Initiate Reaction (Add NADPH Cofactor) add_cmpd->start_rxn sampling Aliquot Sampling at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->sampling quench Stop Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis (% Compound Remaining) process->analyze calc Calculate In Vitro t½ analyze->calc

Workflow for the in vitro microsomal stability assay.

References

A Head-to-Head Comparison: Pretomanid (PA-824) vs. Sutezolid for Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

In the global effort to combat tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, the development of novel therapeutics is paramount. This guide provides a detailed, data-driven comparison of two significant antitubercular agents: Pretomanid (B1679085) (formerly PA-824), a nitroimidazole approved for specific indications, and Sutezolid (PNU-100480), an oxazolidinone in advanced clinical development. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds.

Executive Summary

Pretomanid and Sutezolid belong to different chemical classes and possess distinct mechanisms of action. Pretomanid functions as a prodrug that, upon activation, disrupts both cell wall synthesis and cellular respiration in Mycobacterium tuberculosis.[1][2][3] Sutezolid, an analog of linezolid (B1675486), acts by inhibiting bacterial protein synthesis.[4][5][6]

Clinically, Pretomanid is a component of the FDA-approved BPaL regimen (bedaquiline, pretomanid, and linezolid) for treating highly drug-resistant pulmonary TB.[1][7][8][9] Clinical trials have demonstrated high efficacy for this regimen.[8][10][11] Sutezolid is being developed as a potential replacement for linezolid, aiming to offer a similar or improved efficacy with a more favorable safety profile, particularly concerning the toxicities associated with long-term linezolid use.[12][13][14][15] Preclinical and early clinical data suggest Sutezolid has potent bactericidal activity and is well-tolerated.[12][13][16]

Mechanism of Action

Pretomanid (PA-824)

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[1][7] The activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[3][7] This process generates reactive nitrogen species, including nitric oxide (NO).[2][17]

This dual-action mechanism allows Pretomanid to be effective against both actively replicating and dormant, non-replicating bacilli:

  • Inhibition of Mycolic Acid Synthesis : Under aerobic conditions, a metabolite inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3][9] This disruption leads to cell lysis.

  • Respiratory Poisoning : Under anaerobic conditions, the release of nitric oxide acts as a respiratory poison, killing dormant mycobacteria.[3][17]

Pretomanid_Mechanism cluster_bacterium Mycobacterium tuberculosis Cell cluster_aerobic Aerobic (Replicating) cluster_anaerobic Anaerobic (Non-replicating) PA824_out Pretomanid (PA-824) PA824_in Pretomanid PA824_out->PA824_in Enters cell Ddn Ddn Nitroreductase (Cofactor F420) PA824_in->Ddn Activated by ReactiveMetabolite Reactive Metabolite Ddn->ReactiveMetabolite NO Nitric Oxide (NO) Release Ddn->NO MycolicAcid Mycolic Acid Synthesis ReactiveMetabolite->MycolicAcid Inhibits CellWall Cell Wall Integrity MycolicAcid->CellWall Lysis Bacterial Lysis CellWall->Lysis Disruption leads to Respiration Cellular Respiration NO->Respiration Poisons Death Bacterial Death Respiration->Death Inhibition leads to Sutezolid_Mechanism cluster_bacterium Mycobacterium tuberculosis Cell Sutezolid_out Sutezolid Sutezolid_in Sutezolid Sutezolid_out->Sutezolid_in Enters cell Ribosome 50S Ribosomal Subunit Sutezolid_in->Ribosome Binds to 23S rRNA on InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex Blocks ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth & Survival ProteinSynthesis->BacterialGrowth Drug_Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Screening (e.g., MIC, MABA) cell_based Cell-Based Assays (e.g., Intracellular Activity) in_vitro->cell_based wba Ex Vivo Assays (e.g., WBA) cell_based->wba in_vivo In Vivo Animal Models (Mouse, Rabbit) wba->in_vivo tox Toxicology & Safety Pharmacology in_vivo->tox phase1 Phase I (Safety, PK in Healthy Volunteers) tox->phase1 IND Submission phase2 Phase II (Dose-finding, EBA in Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety Trials) phase2->phase3 approval Regulatory Submission & Approval (e.g., FDA) phase3->approval

References

Preclinical Showdown: A Comparative Analysis of a Novel Nitroimidazole Agent and the Standard of Care for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of a promising nitroimidazole, referred to herein as Antitubercular Agent-24, against the standard-of-care drugs for tuberculosis (TB). The data presented is a synthesis of findings from multiple preclinical studies.

A novel nitroimidazole derivative, identified in published research as compound (24), has demonstrated significant promise as a potential new weapon in the fight against Mycobacterium tuberculosis (Mtb). This guide will refer to this molecule as "this compound." This comparison will focus on its preclinical profile versus the established first-line antitubercular agents, isoniazid (B1672263) and rifampin.

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound and the standard-of-care drugs. It is important to note that the data is compiled from various studies and direct head-to-head comparisons may not always be available.

DrugTarget/Mechanism of ActionIn Vitro Activity (MIC₉₀ against Mtb)
This compound Likely involves the release of nitric oxide, leading to respiratory poisoning.[1]0.11 µM[1]
Isoniazid Inhibition of mycolic acid synthesis, a key component of the mycobacterial cell wall.~0.3 µM
Rifampin Inhibition of DNA-dependent RNA polymerase, preventing transcription.~0.1 µM

Table 1: Mechanism of Action and In Vitro Efficacy. This table provides a high-level overview of how each agent works and its potency in inhibiting the growth of M. tuberculosis in a laboratory setting.

DrugAnimal ModelDoseEfficacy (log₁₀ CFU reduction in lungs)
This compound Murine (acute infection)100 mg/kg1.8[1]
Isoniazid Murine25 mg/kg~2.0 - 3.0[2]
Rifampin Murine10 mg/kg~1.5 - 2.5[2]

Table 2: In Vivo Efficacy in Preclinical Models. This table highlights the ability of each drug to reduce the bacterial load in the lungs of infected mice, a critical indicator of therapeutic potential.

DrugCₘₐₓ
This compound 0.54 µg/mL[1]2 hours[1]
Isoniazid 3-5 µg/mL~1-3 hours (genetically determined)
Rifampin 7-10 µg/mL~2-3 hours

Table 3: Pharmacokinetic Parameters in Preclinical Models. This table summarizes key pharmacokinetic parameters, offering insights into the absorption, distribution, metabolism, and excretion of each drug.

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of antitubercular agents.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Methodology:

  • M. tuberculosis strains (e.g., H37Rv) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • The test compound is serially diluted in a 96-well microplate.

  • A standardized inoculum of M. tuberculosis is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Murine Model of Tuberculosis for In Vivo Efficacy

Objective: To evaluate the therapeutic efficacy of an antitubercular agent in a living organism.

Methodology:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment: Treatment is typically initiated 2-4 weeks post-infection. The investigational drug and standard-of-care drugs are administered orally or via injection, usually 5 days a week for 4-8 weeks.

  • Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.

  • Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C.

  • Efficacy is determined by the reduction in the log₁₀ CFU in treated groups compared to an untreated control group.

Pharmacokinetic Studies in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Methodology:

  • Dosing: A single dose of the compound is administered to mice, typically via oral gavage or intravenous injection.

  • Sample Collection: Blood samples are collected at multiple time points after dosing.

  • Drug Concentration Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to reach maximum concentration (Tₘₐₓ), and half-life (T½), are calculated from the plasma concentration-time data.

Visualizing the Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preclinical_testing In Vivo Efficacy Testing Workflow Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection (2-4 weeks) Infection->Establishment Treatment Drug Administration (4-8 weeks) Establishment->Treatment Euthanasia Euthanasia and Organ Harvest Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Count CFU Enumeration and Analysis Incubation->CFU_Count

Caption: Workflow for a typical in vivo efficacy study in a murine model of tuberculosis.

mechanism_of_action cluster_agent24 This compound cluster_standard_care Standard of Care A24 Nitroimidazole Prodrug Activation Reductive Activation (inside Mtb) A24->Activation NO_release Nitric Oxide (NO) Release Activation->NO_release Respiratory_poisoning Respiratory Poisoning NO_release->Respiratory_poisoning Isoniazid Isoniazid Mycolic_acid Mycolic Acid Synthesis Isoniazid->Mycolic_acid inhibits Cell_wall Mycobacterial Cell Wall Mycolic_acid->Cell_wall is essential for Rifampin Rifampin RNA_polymerase DNA-dependent RNA Polymerase Rifampin->RNA_polymerase inhibits Transcription Transcription RNA_polymerase->Transcription is required for

Caption: Simplified signaling pathways for this compound and standard-of-care drugs.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antitubercular Agent-24

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Antitubercular agent-24 is a critical aspect of laboratory safety and environmental responsibility. Adherence to established best practices is essential to mitigate risks to personnel and the surrounding ecosystem. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, based on general principles for handling potent pharmaceutical agents and materials contaminated with Mycobacterium tuberculosis.

Immediate Safety and Logistical Information:

All personnel handling this compound waste must receive comprehensive training in chemical and biological waste management. The primary and recommended method for the disposal of this and similar agents is high-temperature incineration. Under no circumstances should this agent or its contaminated materials be disposed of down the drain or in regular trash. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Waste Segregation and Handling

Proper segregation of waste at the point of generation is fundamental to a safe disposal process. Different waste streams require specific handling and disposal routes.

Waste CategoryHandling and Collection ProcedureDisposal Method
Solid Waste Collect in designated, leak-proof, puncture-resistant hazardous waste containers. This includes contaminated personal protective equipment (PPE), empty vials, and labware.High-Temperature Incineration
Liquid Waste Segregate aqueous and organic waste into separate, clearly labeled, and compatible hazardous waste containers.High-Temperature Incineration
Sharps Waste Place all contaminated needles, syringes, and other sharps into a designated, puncture-proof sharps container.Autoclave followed by Incineration
Pathological Waste Tissues or other biological materials exposed to the agent should be collected in biohazard bags.Autoclave followed by Incineration

Experimental Protocol: Decontamination of Laboratory Surfaces

Prior to the disposal of the primary agent, all laboratory surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

Materials:

  • 10% Bleach Solution (Sodium Hypochlorite)

  • 70% Ethanol (B145695)

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses

  • Absorbent pads or paper towels

Procedure:

  • Preparation: Prepare a fresh 10% bleach solution.

  • Application: Liberally apply the bleach solution to the contaminated surfaces. Ensure the entire surface is wetted.

  • Contact Time: Allow for a contact time of at least 30 minutes to ensure effective decontamination.

  • Residue Removal: After the required contact time, wipe the surfaces with 70% ethanol to remove the bleach residue.

  • Waste Disposal: All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous solid waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.

A Solid Waste (PPE, Vials) E Hazardous Waste Container (Solid) A->E B Liquid Waste (Aqueous/Organic) F Hazardous Waste Container (Liquid) B->F C Sharps Waste (Needles, Syringes) G Sharps Container C->G D Pathological Waste (Tissues) H Biohazard Bag D->H I High-Temperature Incineration E->I F->I J Autoclave G->J H->J K Incineration J->K

Disposal workflow for this compound.

General Safety Precautions for Handling Antitubercular Agents

Given the nature of antitubercular agents and their use in the context of Mycobacterium tuberculosis research, stringent safety protocols are necessary.

  • Engineering Controls: All work with open cultures and the agent should be performed within a certified biological safety cabinet (BSC) to prevent aerosol generation.[1][2] Laboratory spaces should have proper ventilation.[3]

  • Personal Protective Equipment (PPE): A lab coat and gloves are mandatory.[3] Additional PPE may be required based on a risk assessment.

  • Waste Management: All contaminated materials must be decontaminated before disposal.[4][5] Autoclaving is a common and effective method for decontaminating materials potentially infected with M. tuberculosis.[4][5] Incineration is often used for the final disposal of treated waste.[6]

  • Training: All laboratory personnel must be trained in safe work practices, decontamination, and disposal procedures.[4]

It is the responsibility of the laboratory manager to develop and implement a comprehensive safety manual that outlines specific procedures for handling and disposing of hazardous materials like this compound.[4] This manual should be readily accessible to all personnel.

References

Essential Safety and Logistical Information for Handling Antitubercular Agent-24

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antitubercular agent-24" is a placeholder name for a novel or proprietary compound. The following guidelines are based on established best practices for handling potent, experimental antitubercular agents and should be adapted to the specific toxicological and physicochemical properties of the actual compound, as determined by a comprehensive risk assessment. All work with Mycobacterium tuberculosis requires a Biosafety Level 3 (BSL-3) laboratory.[1][2][3]

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical for ensuring personal safety and preventing environmental contamination.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound and working in a BSL-3 environment is outlined below. This is to prevent inhalation, ingestion, and dermal exposure.

PPE ItemSpecificationPurpose
Respiratory Protection N95 or FFP2 respirator (fit-tested)Prevents inhalation of aerosols. Required for all procedures involving the handling of the agent or live M. tuberculosis cultures.[4][5]
Body Protection Solid-front, back-fastening gown with long sleeves and elasticized cuffsProtects skin and clothing from splashes and contamination.[5][6]
Hand Protection Double-gloving with nitrile or latex gloves; inner glove tucked under the gown cuff, outer glove over the cuffProvides a primary barrier against skin contact and allows for safe removal of the outer, contaminated layer.[3][4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of contaminated materials.
Foot Protection Closed-toe, non-slip shoesPrevents injury from dropped objects and protects feet from spills.

Note: All PPE is considered contaminated after use and must be removed and disposed of as hazardous waste before leaving the laboratory.[6][7]

Operational Plan: Safe Handling and Weighing

All manipulations of this compound, especially in powdered form, must be conducted within a certified Class II Biosafety Cabinet (BSC) to minimize aerosol generation.[2][8]

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE before entering the designated BSL-3 laboratory. Ensure the BSC is operational and has been certified within the last year.

  • Decontamination: Decontaminate the interior surfaces of the BSC with an appropriate disinfectant effective against M. tuberculosis.[2]

  • Containment: Place a tared weigh boat or beaker on the analytical balance inside the BSC.

  • Dispensing: Carefully dispense the powdered this compound into the container, minimizing any dust generation. Use a spatula and gently tap it to dislodge any remaining powder.[9]

  • Cleaning: After weighing, immediately clean the spatula with a disinfectant-soaked wipe. Dispose of the wipe in the designated hazardous waste container.

  • Surface Decontamination: Re-wipe the balance and surrounding surfaces within the BSC with the appropriate disinfectant.

  • Transport: Securely cap the container with the weighed agent before removing it from the BSC. For transport to other areas within the lab, use a secondary, leak-proof container.[8]

Disposal Plan: Waste Management

Proper segregation and disposal of all waste contaminated with this compound and/or M. tuberculosis is crucial.[10] All waste must be decontaminated before it leaves the BSL-3 laboratory, typically by autoclaving.[11]

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bagsIncludes contaminated PPE (gowns, gloves, masks), bench paper, wipes, and plasticware. The bag must be securely closed and autoclaved.[12][13]
Liquid Waste Labeled, leak-proof, chemical-compatible containerIncludes unused solutions of this compound and culture supernatants. Decontaminate with an approved chemical disinfectant or by autoclaving. Do not dispose of down the drain.[12]
Sharps Waste Labeled, puncture-proof sharps containerIncludes contaminated needles, syringes, and glass Pasteur pipettes. The container should be sealed when 3/4 full and autoclaved.[9]

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal, as local regulations may vary.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening of a novel compound like this compound.

Antitubercular_Agent_Screening_Workflow cluster_prep Preparation cluster_screening In Vitro Screening cluster_evaluation Evaluation & Follow-up cluster_disposal Waste Disposal prep_agent Prepare Stock Solution of This compound mic_assay Minimum Inhibitory Concentration (MIC) Assay prep_agent->mic_assay prep_culture Prepare M. tuberculosis Culture prep_culture->mic_assay data_analysis Data Analysis: Determine Potency & Selectivity mic_assay->data_analysis decontaminate Decontaminate all Cultures & Materials mic_assay->decontaminate toxicity_assay Cytotoxicity Assay (e.g., on mammalian cells) toxicity_assay->data_analysis toxicity_assay->decontaminate hit_validation Hit Validation & Mechanism of Action Studies data_analysis->hit_validation If potent & non-toxic dispose Dispose as Biohazardous Waste decontaminate->dispose

Caption: High-level workflow for in vitro screening of this compound.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a common method for determining the MIC of a novel antitubercular agent against M. tuberculosis.

1. Materials and Reagents:

  • This compound stock solution (e.g., in DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (no drug)

  • Sterile DMSO

2. Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells for the positive control, negative control, and a solvent control (DMSO at the highest concentration used).

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or by using a colorimetric indicator such as resazurin.

This comprehensive guide provides a foundation for the safe and effective handling of novel antitubercular agents. Always prioritize safety and adhere to your institution's specific protocols and regulatory requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.